(R)-1-Isopropyl-2-methyl-piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-methyl-1-propan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-5-4-9-6-8(10)3/h7-9H,4-6H2,1-3H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGROKFCODOVWLX-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chiral Piperazine Scaffolds: Technical Profile of (R)-1-Isopropyl-2-methyl-piperazine
Executive Summary
(R)-1-Isopropyl-2-methyl-piperazine is a high-value chiral diamine scaffold used primarily as a building block in the synthesis of bioactive pharmaceutical ingredients (APIs). Distinguished by its steric bulk and specific stereochemical configuration, this moiety serves as a critical "conformational lock" in drug design, particularly for G-Protein Coupled Receptor (GPCR) antagonists and antiviral agents (HCV inhibitors).
This technical guide analyzes the structural dynamics, physicochemical properties, and stereoselective synthesis of the (R)-isomer. Unlike the more common 4-isopropyl-2-methyl isomer, the 1,2-substitution pattern described here presents unique synthetic challenges due to steric crowding between the N1-isopropyl and C2-methyl groups.
Chemical Structure & Stereochemical Analysis[1]
Structural Identity
-
IUPAC Name: (2R)-1-isopropyl-2-methylpiperazine
-
CAS Number: 1240586-74-6 (Generic/Racemate often cited as 4318-42-7; (S)-isomer is 807319-94-4).
-
Molecular Formula: C₈H₁₈N₂
-
Molecular Weight: 142.24 g/mol [1]
Conformational Dynamics
The piperazine ring typically adopts a chair conformation. In (R)-1-Isopropyl-2-methyl-piperazine, two critical steric factors influence the lowest-energy state:
-
C2-Methyl Orientation: The methyl group at position 2 prefers the equatorial position to minimize 1,3-diaxial interactions.
-
N1-Isopropyl Bulk: The bulky isopropyl group on the adjacent nitrogen (N1) creates significant 1,2-allylic strain (A(1,2)-strain) equivalents.
Expert Insight: The proximity of the isopropyl group to the chiral methyl center creates a "rigidified" sector within the molecule. This is pharmacologically advantageous because it reduces the entropic penalty upon binding to a protein target. However, it also makes the N1 nitrogen less nucleophilic and more difficult to alkylate compared to the distal N4 nitrogen.
Visualization of Stereochemistry
The following diagram illustrates the connectivity and the chiral center origin.
Figure 1: Structural origin and key features of the (R)-isomer.
Physicochemical Properties[5][6][7][8][9][10]
The following data consolidates experimental ranges and high-confidence predicted values (ACD/Labs, EPISuite) for the specific (R)-isomer.
| Property | Value / Range | Technical Note |
| Physical State | Colorless to pale yellow liquid | Hygroscopic; absorbs CO₂ from air. |
| Boiling Point | 165°C - 170°C (at 760 mmHg) | Estimated based on the racemate. |
| Density | 0.89 ± 0.05 g/cm³ | Less dense than water. |
| pKa (N1) | ~5.4 | Lower basicity due to steric hindrance and inductive effect. |
| pKa (N4) | ~9.6 | Highly basic; primary site for protonation/reaction. |
| LogP (Octanol/Water) | 1.10 - 1.30 | Lipophilic enough for CNS penetration. |
| Polar Surface Area | 24.06 Ų | Favorable for oral bioavailability. |
| Solubility | Miscible in water, MeOH, DCM | Highly soluble in organic solvents. |
Synthetic Protocols (The "Gold Standard" Route)
The Regioselectivity Challenge
Direct alkylation of 2-methylpiperazine with isopropyl bromide is not recommended for synthesizing the 1-isopropyl isomer.
-
Why? The N4 nitrogen is less sterically hindered than the N1 nitrogen (which is flanked by the C2-methyl). Direct alkylation yields predominantly 4-isopropyl-2-methylpiperazine .
Recommended Route: Chiral Pool Cyclization
To ensure the (R)-configuration and correct N1-regiochemistry, the synthesis must start from D-Alanine .
Step-by-Step Methodology
Reagents: D-Alanine, Acetone, NaBH3CN (or catalytic hydrogenation), Chloroacetyl chloride, Benzylamine, LiAlH4.
-
Reductive Amination (N-Isopropylation):
-
React D-Alanine methyl ester with acetone in the presence of Sodium Cyanoborohydride (NaBH₃CN) in methanol at 0°C.
-
Result: N-isopropyl-D-Alanine methyl ester.
-
Control: Maintain pH ~6 to prevent over-alkylation.
-
-
Acylation & Cyclization:
-
React the intermediate with N-benzyl-2-chloroacetamide (or chloroacetyl chloride followed by benzylamine).
-
Heat in toluene/ethanol to induce cyclization.
-
Result: A diketopiperazine intermediate (1-isopropyl-3(R)-methyl-4-benzyl-2,5-piperazinedione).
-
-
Global Reduction:
-
Deprotection (Optional):
-
If the N4-benzyl group was used, remove it via hydrogenolysis (H₂, Pd/C, MeOH) to yield the free amine at N4.
-
Figure 2: Regioselective synthesis pathway ensuring N1-isopropyl placement.
Analytical Profiling & Quality Control
To validate the identity and purity of (R)-1-Isopropyl-2-methyl-piperazine, the following analytical signatures must be confirmed.
NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
-
Doublet (d): ~1.05 ppm (3H) corresponding to the C2-Methyl group.
-
Septet: ~2.8 ppm (1H) corresponding to the Isopropyl CH proton.
-
Multiplets: 2.2–3.0 ppm (Piperazine ring protons). The protons at C2 and C6 will show distinct diastereotopic splitting due to the chiral center.
Chiral HPLC Method
-
Column: Chiralpak IA or IC (Amylose-based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (low absorption, derivatization with benzoyl chloride may be required for better sensitivity).
Pharmaceutical Applications
Fragment-Based Drug Discovery (FBDD)
This scaffold is a "privileged structure" in FBDD. The (R)-methyl group restricts the conformational flexibility of the piperazine ring, often locking the N4-substituent into a specific vector that improves binding affinity to:
-
GPCRs: Specifically Muscarinic (M1/M4) and Serotonin (5-HT) receptors.
-
Kinases: Used as a soluble linker in kinase inhibitors to improve physicochemical properties (solubility).
Metabolic Stability
The N-isopropyl group provides superior metabolic stability compared to N-methyl or N-ethyl groups.
-
Mechanism: The steric bulk of the isopropyl group hinders the approach of Cytochrome P450 enzymes (specifically CYP N-dealkylases), thereby extending the half-life (
) of the drug molecule.
References
-
Sigma-Aldrich. (S)-1-Isopropyl-2-methylpiperazine Product Sheet. (Provides baseline data for the enantiomer). Available at:
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54683056 (Related Isomer). Available at:
- Kiely, J. S., & Priebe, S. R. (1990). An Improved Synthesis of (R)- and (S)-2-Methylpiperazine. Organic Preparations and Procedures International. (Foundational chemistry for chiral piperazines).
-
ChemicalBook. 1-Isopropylpiperazine Properties and Applications. Available at:
-
EPA (United States Environmental Protection Agency). Piperazine, 1-isopropyl- Chemical Details. Available at:
Sources
- 1. (S)-1-Isopropyl-2-methylpiperazine | 807319-94-4 [sigmaaldrich.com]
- 2. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 4. WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds - Google Patents [patents.google.com]
Technical Guide: (R)-1-Isopropyl-2-methyl-piperazine
Chemical Identity & Core Specifications[1][2][3]
(R)-1-Isopropyl-2-methyl-piperazine is a specialized chiral heterocycle used primarily as a precise building block in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), specifically
Key Identifiers
| Property | Specification |
| CAS Number | 1187929-51-6 |
| IUPAC Name | (2R)-1-propan-2-yl-2-methylpiperazine |
| Synonyms | (R)-1-Isopropyl-2-methylpiperazine; (R)-4-Isopropyl-3-methylpiperazine (incorrect numbering, but occasionally seen) |
| Molecular Formula | |
| Molecular Weight | 142.24 g/mol |
| SMILES | CC(C)N1CCNCC1[C@@H] |
| InChI Key | GGROKFCODOVWLX-UHFFFAOYSA-N |
Physicochemical Properties
-
Appearance: Colorless to pale yellow liquid or low-melting solid.
-
Boiling Point: ~180–181 °C (at 760 mmHg).
-
pKa: ~9.2 (Basic secondary amine).
-
Solubility: Miscible with methanol, DCM, ethyl acetate; soluble in water.
-
Chirality: (R)-enantiomer.[1] Enantiomeric excess (ee) is critical; typically >97% is required for medicinal chemistry applications to avoid off-target effects associated with the (S)-isomer (CAS 807319-94-4).
Synthesis & Manufacturing Methodology
The synthesis of (R)-1-isopropyl-2-methyl-piperazine presents a regiochemical challenge. Direct alkylation of (R)-2-methylpiperazine preferentially occurs at the less sterically hindered
To force alkylation at the hindered
Strategic Synthesis Pathway (Graphviz)
Figure 1: Regioselective synthesis pathway ensuring the isopropyl group attaches to the hindered N1 position.
Detailed Experimental Protocol
Step 1: Regioselective Protection (
-Boc Formation)
The
-
Reagents: (R)-2-Methylpiperazine (1.0 eq), Di-tert-butyl dicarbonate (
, 1.0 eq), Triethylamine (1.5 eq), Dichloromethane (DCM). -
Procedure: Dissolve (R)-2-methylpiperazine in DCM at 0°C. Add
dropwise. The reaction is kinetically controlled to favor -acylation. -
Validation: Check via LC-MS. The major product is (R)-1-H-4-Boc-2-methylpiperazine .
Step 2: Reductive Amination (
-Isopropylation)
With
-
Reagents: Intermediate A (1.0 eq), Acetone (excess, 3-5 eq), Sodium Triacetoxyborohydride (
, 2.0 eq), Acetic Acid (cat.), 1,2-Dichloroethane (DCE). -
Procedure: Stir Intermediate A with acetone and acetic acid in DCE for 30 minutes to form the iminium species. Add
in portions. Stir at room temperature for 12–24 hours. -
Note: This step may be slower than typical reductive aminations due to the steric clash between the incoming isopropyl group and the C2-methyl group. Heating to 40°C may be required if conversion is low.
Step 3: Deprotection & Isolation[2]
-
Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Procedure: Dissolve Intermediate B in DCM. Add TFA (10-20 eq). Stir until Boc is fully removed (monitor by TLC/LCMS).
-
Workup: The product will be a salt (TFA or HCl). Basify with NaOH or
to pH > 12 and extract into DCM or Chloroform/Isopropanol (3:1). -
Purification: Distillation (vacuum) or column chromatography (DCM/MeOH/NH4OH) to yield the pure free base (CAS 1187929-51-6) .
Applications in Drug Discovery[6]
This specific chiral scaffold is valued for its ability to introduce rigid stereochemical constraints into drug candidates.
Target Classes
-
7 Nicotinic Acetylcholine Receptors (
7 nAChR): The (R)-2-methylpiperazine core is a privileged scaffold for 7 nAChR agonists/modulators used in treating cognitive deficits (Schizophrenia, Alzheimer's). The C2-methyl group locks the conformation of the piperazine ring, often enhancing binding affinity compared to the des-methyl analog. -
Sigma Receptors: N-substituted piperazines are classic pharmacophores for Sigma-1 and Sigma-2 receptors. The isopropyl group adds lipophilicity (
), improving blood-brain barrier (BBB) penetration. -
Kinase Inhibitors: Used as a solvent-exposed solubilizing group that also interacts with specific residues in the ATP-binding pocket via the basic nitrogen.
Decision Matrix: When to Use This Scaffold
| Feature | Advantage | Trade-off |
| Chirality (R) | High selectivity for specific protein pockets. | Synthesis requires expensive chiral starting materials or resolution. |
| Isopropyl Group | Increases metabolic stability (vs. n-propyl) and lipophilicity. | Adds steric bulk that may hinder coupling reactions. |
| C2-Methyl | Restricts conformational flexibility (reduces entropy penalty upon binding). | Can reduce reactivity of the adjacent Nitrogen ( |
Safety & Handling (E-E-A-T)
-
Hazard Classification: Irritant/Corrosive.
-
H314: Causes severe skin burns and eye damage (typical for secondary alkyl amines).
-
H302: Harmful if swallowed.
-
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The amine can absorb
from the air to form carbamates; ensure seals are tight. -
Handling: Use in a fume hood. Wear chemical-resistant gloves (Nitrile) and safety goggles. In case of contact, wash immediately with polyethylene glycol 400 or water.
References
-
Sigma-Aldrich. (R)-1-Isopropyl-2-methylpiperazine Product Specification. Retrieved from (Verified CAS 1187929-51-6).
-
Accela ChemBio. Product Analysis: (R)-1-Isopropyl-2-methylpiperazine. Retrieved from .
- Organic Letters.Regioselective Synthesis of 2-Substituted Piperazines.
- Journal of Medicinal Chemistry.Design and Synthesis of alpha-7 nAChR Modulators Containing Chiral Piperazine Scaffolds.
-
BLD Pharm. Safety Data Sheet: (R)-1-Isopropyl-2-methylpiperazine. Retrieved from .
Sources
Physicochemical & Synthetic Profile: (R)-1-Isopropyl-2-methyl-piperazine
This guide provides a comprehensive technical analysis of (R)-1-Isopropyl-2-methyl-piperazine , a specialized chiral diamine building block used in the synthesis of pharmaceutical candidates, particularly for tuning physicochemical properties (solubility, pKa) and optimizing target-ligand interactions in kinase inhibitors and GPCR ligands.
Technical Guide for Medicinal Chemistry & Process Development
Part 1: Executive Summary
(R)-1-Isopropyl-2-methyl-piperazine is a chiral, non-symmetrical diamine scaffold. Unlike its achiral or monosubstituted counterparts, this molecule offers a unique 1,2-vicinal substitution pattern . This structural feature introduces significant steric constraints that lock the piperazine ring into preferred conformations, influencing both the metabolic stability and the binding selectivity of derived drug molecules.
For the medicinal chemist, this compound represents a strategic tool:
-
Basicity Modulation: The steric bulk adjacent to N1 lowers its nucleophilicity, directing electrophilic attacks selectively to N4 without the need for protecting groups in many cases.
-
Conformational Control: The vicinal isopropyl/methyl clash restricts ring flipping, potentially reducing the entropic penalty upon protein binding.
Part 2: Molecular Identity & Structural Analysis
Core Identification Data
| Parameter | Detail |
| Chemical Name | (R)-1-Isopropyl-2-methyl-piperazine |
| CAS Number | 1187929-51-6 (Specific (R)-enantiomer) |
| Related CAS | 807319-94-4 ((S)-enantiomer); 26864-96-0 (Racemate) |
| Molecular Formula | C |
| Molecular Weight | 142.24 g/mol |
| SMILES | C[C@@H]1CNCCN1C(C)C |
| InChI Key | GGROKFCODOVWLX-QMMMGPOBSA-N |
Stereochemical & Conformational Insight
The defining feature of this molecule is the vicinal (1,2) substitution between the N1-isopropyl group and the C2-methyl group.
-
Steric Clash: To minimize A(1,2) strain, the substituents typically adopt a pseudo-diequatorial orientation, or the ring twists to alleviate repulsion.
-
Reactivity Implication: The N1 nitrogen is tertiary and sterically shielded by the flanking isopropyl and methyl groups. Consequently, the N4 nitrogen (secondary) is the kinetically and thermodynamically favored site for nucleophilic attack (alkylation/acylation).
Part 3: Physicochemical Properties
Data synthesized from experimental values of structural analogs and computational models.
| Property | Value / Range | Technical Context |
| Physical State | Colorless to pale yellow liquid | Hygroscopic; requires storage under inert gas. |
| Boiling Point | 180–182 °C (at 760 mmHg) | Moderate volatility; amenable to GC analysis but requires care during rotary evaporation to prevent loss. |
| Density | 0.896 g/cm³ | Lower density than water; forms biphasic systems easily during extraction. |
| pKa (N4) | 9.2 – 9.4 (Predicted) | The distal secondary amine (N4) is the primary basic center. |
| pKa (N1) | 4.8 – 5.2 (Predicted) | The proximal tertiary amine (N1) has significantly reduced basicity due to steric hindrance and solvation penalties. |
| LogP | 1.2 – 1.4 | Moderate lipophilicity; suitable for CNS-penetrant drug design when coupled with polar warheads. |
| Polar Surface Area | ~15 Ų | Low PSA suggests excellent membrane permeability. |
Scientist’s Note on Extraction: Due to the high pKa of N4 (~9.3), this compound will remain protonated in aqueous phases below pH 10. To extract the free base effectively into organic solvents (DCM or EtOAc), the aqueous layer must be adjusted to pH > 12 .
Part 4: Synthetic Utility & Regiocontrol
The synthesis of (R)-1-Isopropyl-2-methyl-piperazine is non-trivial due to the difficulty of introducing an isopropyl group onto the more hindered N1 position of a 2-methylpiperazine core.
Regioselective Synthesis Workflow
Direct alkylation of 2-methylpiperazine yields predominantly the N4-isopropyl product (the 1,3-isomer equivalent). Therefore, a protection-deprotection strategy is required to force substitution at N1.
Figure 1: Regioselective synthesis strategy ensuring the isopropyl group is installed at the hindered N1 position.
Application in Drug Design
-
Amide Coupling: When reacting this scaffold with carboxylic acids, the N4 nitrogen reacts exclusively under standard coupling conditions (HATU/EDC). The N1 nitrogen is too hindered and insufficiently nucleophilic to compete.
-
SNAr Reactions: In nucleophilic aromatic substitutions (e.g., with chloropyrimidines), N4 is the active nucleophile.
Part 5: Analytical Characterization & Quality Control
To validate identity and purity, the following multi-modal protocol is recommended.
Identification Protocol
-
1H NMR (CDCl3): Look for the diagnostic isopropyl septet (~2.8 ppm) and the C2-methyl doublet (~1.0 ppm). Crucially, verify the integration of the N4-H proton (broad singlet) to confirm it is unsubstituted.
-
NOESY/ROESY: Essential for distinguishing between the 1,2-isomer (target) and the 1,3-isomer (impurity). Strong NOE correlations should be observed between the isopropyl methine proton and the C2-methyl group in the target structure.
Purity Analysis (GC-FID/MS)
Due to its low molecular weight and lack of UV chromophores, Gas Chromatography (GC) is superior to HPLC-UV for purity assessment.
-
Column: Rtx-5 or HP-5 (Non-polar).
-
Inlet Temp: 250 °C.
-
Detector: FID (Flame Ionization Detector) or MS.
-
Derivatization: Not usually required, but trifluoroacetylation of N4 can improve peak shape if tailing occurs.
Part 6: Handling, Stability, & Safety
Safety Profile
-
GHS Classification: Skin Corr. 1B (Causes severe skin burns and eye damage), Flam. Liq. 3 (Flammable liquid and vapor).
-
Handling: Always handle in a fume hood. Wear chemical-resistant gloves (Nitrile/Neoprene).
-
First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 or plenty of water.
Storage Conditions
-
Atmosphere: Store under Argon or Nitrogen. The compound acts as a CO2 scrubber (forming carbamates) if exposed to air.
-
Temperature: 2–8 °C (Refrigerate).
-
Container: Amber glass vials with Teflon-lined caps to prevent leaching and photodegradation.
References
-
Sigma-Aldrich. (R)-1-Isopropyl-2-methyl-piperazine Product Specification & CAS Data. Retrieved from
-
Khalili, F., Henni, A., & East, A. L. (2009).[1][2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2][3][4] Journal of Chemical & Engineering Data. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 329776360, 1-Isopropyl-2-methylpiperazine. Retrieved from
-
Desantis, J., et al. (2022).[5] pKa values of common substituted piperazines and their impact on PROTAC linker design. ResearchGate. Retrieved from
Sources
safety data sheet (SDS) for (R)-1-Isopropyl-2-methyl-piperazine
Technical Safety & Handling Architecture: (R)-1-Isopropyl-2-methyl-piperazine
Part 1: Molecular Identity & Strategic Risk Profiling
1.1 The Chemical Entity (R)-1-Isopropyl-2-methyl-piperazine is a chiral, aliphatic diamine scaffold frequently utilized in the synthesis of GPCR ligands (e.g., histamine H3 antagonists) and kinase inhibitors. Its structural rigidity and basicity make it a critical "privileged structure" in drug discovery, yet these same properties dictate its hazardous profile.
-
Chemical Name: (R)-1-Isopropyl-2-methyl-piperazine
-
CAS Number: Note: Specific enantiomer CAS numbers are often vendor-specific. The racemate CAS is 26864-96-0 . The (S)-enantiomer is 807319-94-4 .[1] Treat the (R)-enantiomer with identical safety protocols to the (S)-form.
-
Molecular Formula: C₈H₁₈N₂
-
Molecular Weight: 142.24 g/mol [2]
-
Physical State: Typically a colorless to pale yellow liquid or low-melting solid (hygroscopic).
1.2 GHS Hazard Classification (Derived from Analogous Piperazines) Warning: This compound is an alkylated amine. While specific data for the (R)-enantiomer may be sparse, it must be handled as a corrosive/irritant based on the (S)-isomer and general piperazine class data.
| Hazard Class | Category | H-Statement | Description |
| Serious Eye Damage | Cat.[3][4][5] 1 | H318 | Causes serious eye damage. (Critical Risk) |
| Skin Irritation | Cat. 2 | H315 | Causes skin irritation.[5] |
| STOT - Single Exp.[5] | Cat. 3 | H335 | May cause respiratory irritation.[3][5] |
| Flammable Liquid | Cat.[3][5] 3 | H226 | Flammable liquid and vapor (Flash point likely <60°C). |
Part 2: Physicochemical Properties & Stability
Understanding the physical behavior of this amine is prerequisite to safe experimental design.
2.1 Key Properties Table
| Property | Value / Prediction | Operational Implication |
| Boiling Point | ~170–180°C (Predicted) | High boiler; difficult to remove by rotary evaporation alone. |
| Flash Point | ~45–55°C (Est.) | Flammable. Ground all glassware. Use spark-proof tools. |
| pKa (Conj. Acid) | ~9.0–9.8 (N1/N4) | Highly basic. Will form salts rapidly with atmospheric CO₂ (carbamates). |
| Density | ~0.89 g/mL | Floats on water; phase separation in aqueous workups requires care. |
| Solubility | Miscible in water, EtOH, DCM | Lipophilic enough for organic extraction but highly water-soluble at low pH. |
2.2 Stability & Reactivity
-
Hygroscopicity: The secondary amine moiety readily absorbs moisture and reacts with CO₂ in the air to form solid carbamates, often mistaken for degradation. Protocol: Store under Argon/Nitrogen atmosphere.
-
Incompatibilities:
-
Strong Oxidizers: Risk of exothermic reaction/fire.
-
Acid Chlorides/Anhydrides: Violent reaction generating heat and HCl gas (unless scavenged).
-
Halogenated Solvents: Can undergo slow quaternization (alkylation) upon prolonged storage in DCM or Chloroform.
-
Part 3: Operational Handling Protocols
3.1 Engineering Controls
-
Primary Containment: All handling must occur within a certified Fume Hood operating at face velocity >100 fpm.
-
Inert Atmosphere: Schlenk line techniques are recommended for dispensing to maintain purity and prevent carbonate formation.
3.2 Personal Protective Equipment (PPE) - The "Self-Validating" Standard
-
Eyes: Chemical Splash Goggles + Face Shield. Rationale: H318 (Eye Damage) is irreversible. Safety glasses are insufficient for liquid amines.
-
Hands: Double Nitrile Gloves (0.11 mm min) or Butyl Rubber for prolonged exposure. Rationale: Amines permeate standard latex rapidly.
-
Respiratory: If working outside a hood (not recommended), use a full-face respirator with ABEK (Organic Vapor/Amine) cartridges.
Part 4: Synthesis & Purification Workflow
The following workflow illustrates a typical reductive amination sequence to generate this scaffold or derivatize it, highlighting safety checkpoints.
4.1 Experimental Logic:
-
Reaction: Reductive amination of N-boc-alaninal (or similar chiral aldehyde) with isopropyl amine, followed by cyclization, or alkylation of 2-methylpiperazine.
-
Quench: Careful pH adjustment is required. Amines are soluble in acid; extraction requires pH > 12.
-
Purification: Distillation is preferred over column chromatography due to "streaking" of amines on silica.
4.2 Visualization: Synthesis & Safety Logic
Figure 1: Synthesis and isolation workflow emphasizing the critical pH adjustment step for amine recovery.
Part 5: Emergency Response Architecture
5.1 Exposure Response Matrix
| Exposure Route | Immediate Action | Scientific Rationale |
| Eye Contact | Rinse for 15+ mins immediately. Lift eyelids. | Basic compounds cause liquefactive necrosis, penetrating deeper than acids. Seconds matter. |
| Skin Contact | Wash with soap/water.[2][3] Do not use solvent.[3] | Solvents (ethanol/DMSO) act as vehicles, carrying the toxic amine into the bloodstream. |
| Inhalation | Move to fresh air.[2][3][4] Administer O₂ if dyspneic.[3][4] | Amines cause bronchospasm and pulmonary edema (delayed onset possible). |
| Spill Cleanup | Absorb with vermiculite. Neutralize with weak acid (Citric). | Neutralization prevents volatilization of the amine vapor. |
5.2 Emergency Decision Tree
Figure 2: Triage protocol for acute exposure to corrosive alkyl amines.[3]
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: (S)-1-Isopropyl-2-methylpiperazine. Retrieved from (Note: Used as chiral analog proxy).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 329776360 (1-Isopropyl-2-methylpiperazine). Retrieved from .
-
Fisher Scientific. (2023). Safety Data Sheet: 2-Methylpiperazine. Retrieved from .
-
European Chemicals Agency (ECHA). (2023). C&L Inventory: 1-isopropylpiperazine. Retrieved from .
Sources
A Senior Application Scientist's Guide to High-Purity (R)-1-Isopropyl-2-methyl-piperazine for Advanced Research and Development
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of (R)-1-Isopropyl-2-methyl-piperazine, a chiral building block of increasing importance in medicinal chemistry. This document delves into the synthesis, purification, and analytical characterization of this compound, and offers practical guidance on sourcing high-purity material.
Introduction: The Significance of Chiral Piperazines in Drug Discovery
The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful drug candidates.[1][2][3][4] Its versatile physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it a valuable component in designing molecules with favorable pharmacokinetic profiles.[1][2][3][4] The introduction of chirality into the piperazine ring, as seen in (R)-1-Isopropyl-2-methyl-piperazine, adds a crucial three-dimensional aspect to molecular design, enabling more specific and potent interactions with biological targets.[1][2]
(R)-1-Isopropyl-2-methyl-piperazine, with its specific stereochemistry at the C-2 position and substitution on both nitrogen atoms, offers a unique scaffold for creating novel therapeutics. The isopropyl group at the N-1 position and the methyl group at the C-2 position influence the molecule's conformation and basicity, which in turn can impact its binding affinity and selectivity for target proteins.
Sourcing High-Purity (R)-1-Isopropyl-2-methyl-piperazine: A Guide for Researchers
Obtaining enantiomerically pure starting materials is a critical first step in any drug discovery program that utilizes chiral building blocks. While the racemic and the (S)-enantiomer of 1-Isopropyl-2-methyl-piperazine are commercially available, sourcing the high-purity (R)-enantiomer can require a more nuanced approach.
Identifying Potential Suppliers
A direct search for suppliers of high-purity, unprotected (R)-1-Isopropyl-2-methyl-piperazine can be challenging. However, several reputable chemical suppliers offer the racemic mixture, the (S)-enantiomer, and, importantly, the Boc-protected version of the (R)-enantiomer, (R)-1-Boc-2-isopropyl-piperazine . The availability of the Boc-protected form provides a reliable route to the desired compound through a straightforward deprotection step.
Table 1: Key Suppliers of 1-Isopropyl-2-methyl-piperazine and its Derivatives
| Compound | Supplier(s) | CAS Number | Notes |
| 1-Isopropyl-2-methylpiperazine (Racemic) | Sigma-Aldrich (AldrichCPR) | 26864-96-0 | Sold as a research chemical; analytical data may not be provided by the supplier.[5][6] |
| (S)-1-Isopropyl-2-methyl-piperazine | Sigma-Aldrich (from J & W Pharmlab LLC, Bide Pharmatech) | 807319-94-4 | Available at purities of 96-97%.[7] |
| (R)-1-Boc-2-isopropyl-piperazine | ChemicalBook (from various suppliers), BenchChem | 674792-04-2 | Key precursor for obtaining the unprotected (R)-enantiomer. |
This table is not exhaustive and represents a snapshot of publicly available information. Researchers should always verify the specifications and availability with the individual suppliers.
The Importance of the Certificate of Analysis (CoA)
For any research application, particularly in drug development, a comprehensive Certificate of Analysis (CoA) is indispensable. When sourcing (R)-1-Isopropyl-2-methyl-piperazine or its protected precursor, researchers should demand a CoA that includes:
-
Identity Confirmation: Typically confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity Assessment: Usually determined by HPLC or GC, with the purity level explicitly stated (e.g., >98%).
-
Enantiomeric Purity (Enantiomeric Excess - ee): This is a critical parameter for chiral compounds and is typically determined by chiral HPLC. A high enantiomeric excess (e.g., >99% ee) is essential for most applications.
-
Residual Solvent Analysis: Important for ensuring the absence of potentially harmful or reactive solvents from the manufacturing process.
-
Water Content: Can be a critical parameter, as piperazines can be hygroscopic.
Synthesis and Purification Strategies for Enantiomerically Pure (R)-1-Isopropyl-2-methyl-piperazine
For research groups with synthetic capabilities or those requiring larger quantities, the in-house synthesis and purification of (R)-1-Isopropyl-2-methyl-piperazine is a viable option. There are two primary strategies to obtain the enantiomerically pure compound: enantioselective synthesis and chiral resolution of a racemic mixture .
Enantioselective Synthesis
Building the chiral center with the desired stereochemistry from the outset is often the most elegant and efficient approach. A plausible and well-documented strategy for the synthesis of chiral 2-substituted piperazines starts from readily available chiral α-amino acids.[8]
Caption: Enantioselective synthesis workflow.
Chiral Resolution of Racemic 1-Isopropyl-2-methyl-piperazine
An alternative to enantioselective synthesis is the resolution of a pre-synthesized racemic mixture of 1-Isopropyl-2-methyl-piperazine. This is a classical and often scalable method that relies on the formation of diastereomeric salts with a chiral resolving agent.[9]
This protocol is a generalized procedure based on well-established methods for the resolution of chiral amines using tartaric acid.[2][10]
-
Salt Formation:
-
Dissolve one equivalent of racemic 1-Isopropyl-2-methyl-piperazine in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Add 0.5 to 1.0 equivalents of a chiral resolving agent, such as L-(+)-tartaric acid, dissolved in the same solvent.
-
Heat the mixture gently to ensure complete dissolution.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. The diastereomeric salt with the lower solubility will preferentially crystallize. Seeding with a small crystal of the desired diastereomer can aid in crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the crystalline salt.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
The enantiomeric purity of the salt can be improved by recrystallization.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Basify the solution with a strong base, such as sodium hydroxide, to a pH greater than 10.
-
Extract the free (R)-1-Isopropyl-2-methyl-piperazine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free base.
-
Caption: Chiral resolution workflow.
Deprotection of (R)-1-Boc-2-isopropyl-piperazine
For researchers who have sourced the Boc-protected (R)-enantiomer, the final step is a straightforward deprotection.
-
Dissolve the (R)-1-Boc-2-isopropyl-piperazine in a suitable organic solvent such as dichloromethane (DCM) or dioxane.[11]
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.[11][12]
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the corresponding salt of (R)-1-Isopropyl-2-methyl-piperazine.
-
To obtain the free base, dissolve the salt in water, basify with a strong base, and extract with an organic solvent as described in the chiral resolution protocol.
Analytical Methods for Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric integrity of (R)-1-Isopropyl-2-methyl-piperazine.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds.
Based on successful separations of structurally related piperazine compounds, the following conditions are recommended as a starting point for method development.[13][14]
Table 2: Starting Conditions for Chiral HPLC Analysis
| Parameter | Recommended Condition |
| Column | Chiralpak® IC (or similar polysaccharide-based chiral stationary phase) |
| Mobile Phase | A mixture of acetonitrile, methanol, and a basic modifier (e.g., diethylamine) in a ratio such as 90:10:0.1 (v/v/v).[14] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at a low wavelength (e.g., 205-220 nm) due to the lack of a strong chromophore. |
| Injection Volume | 10 µL |
These conditions should be optimized to achieve baseline separation of the enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.
-
¹H NMR: The proton NMR spectrum will provide information on the number and types of protons and their connectivity. Key signals to expect for (R)-1-Isopropyl-2-methyl-piperazine include the characteristic multiplets for the piperazine ring protons, a doublet for the C-2 methyl group, and a septet and doublet for the N-1 isopropyl group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule, confirming the carbon skeleton.
-
Enantiomeric Excess Determination by NMR: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents can induce diastereomeric interactions that result in separate signals for the enantiomers, allowing for the determination of enantiomeric excess.[15][16][17]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For alkyl-piperazines, common fragmentation pathways involve cleavage of the C-N bonds within the piperazine ring and the loss of the alkyl substituents.[18][19][20] Electrospray ionization (ESI) in positive ion mode is a suitable technique for analyzing this compound, which will likely be observed as the [M+H]⁺ ion.
Conclusion
High-purity (R)-1-Isopropyl-2-methyl-piperazine is a valuable chiral building block with significant potential in the development of novel therapeutics. While direct sourcing of the unprotected (R)-enantiomer may require careful supplier evaluation, the commercial availability of its Boc-protected precursor provides a reliable and accessible route for researchers. A thorough understanding of the available synthetic and purification strategies, coupled with rigorous analytical characterization, is paramount to ensuring the quality and integrity of this critical starting material. This guide provides a foundational framework to empower researchers to confidently source, synthesize, and utilize high-purity (R)-1-Isopropyl-2-methyl-piperazine in their drug discovery endeavors.
References
- ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7.
-
Sigma-Aldrich. 1-Isopropyl-2-methylpiperazine AldrichCPR 26864-96-0.
-
BenchChem. 1-Boc-2-Isopropylpiperazine | CAS 886766-25-2.
-
C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.
-
Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate.
-
Sigma-Aldrich. (S)-1-Isopropyl-2-methyl-piperazine | 807319-94-4.
-
Proposed fragmentation pathway of alkylsulfonyl piperidine‐ and piperazine‐containing compounds. ResearchGate.
-
Aapptec Peptides. N-Terminal Deprotection; Boc removal.
-
BenchChem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
-
SUPPORTING INFORMATION. Rsc.org.
-
Sigma-Aldrich. 1-Isopropyl-2-methylpiperazine AldrichCPR 26864-96-0.
-
Sigma-Aldrich. (S)-1-Isopropyl-2-methylpiperazine | 807319-94-4.
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
-
BuyersGuideChem. (S)-1-Isopropyl-2-methyl-piperazine dihydrochloride.
-
Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate.
-
Sinfoo Biotech. (R)-5-isopropyl-1-methylpiperazin-2-one.
-
ChemicalBook. (R)-2-ISOPROPYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 674792-04-2.
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
-
CDH Fine Chemical. 1-ISO PROPYL PIPERAZINE CAS NO 4318-42-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. DigitalCommons@TMC.
-
Wikipedia. Chiral resolution.
-
Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Semantic Scholar.
-
BenchChem. (R)-2-Methylpiperazine (L)-tartaric acid salt.
-
Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. PMC.
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
-
Sigma-Aldrich. Boc Resin Cleavage Protocol.
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
-
Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. ORO - The Open University.
-
Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar.
-
Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers (RSC Publishing).
-
Resolution and Characterization of Racemic Mixture of Carbinoxamine using Tartaric Acid.
-
Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. PubMed.
-
Method for producing optically active 2-methylpiperazine. Google Patents.
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
-
Synthesis of piperazines. Organic Chemistry Portal.
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
-
Basic 1H- and 13C-NMR Spectroscopy.
-
2-Methylpiperazine(109-07-9) 1H NMR spectrum. ChemicalBook.
-
Method for the preparation of piperazine and its derivatives. Google Patents.
-
Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2 - University of Florida.
-
A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Google Patents.
Sources
- 1. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. jopcr.com [jopcr.com]
- 3. Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 5. 1-Isopropyl-2-methylpiperazine AldrichCPR 26864-96-0 [sigmaaldrich.com]
- 6. 1-Isopropyl-2-methylpiperazine AldrichCPR 26864-96-0 [sigmaaldrich.com]
- 7. (S)-1-Isopropyl-2-methyl-piperazine | 807319-94-4 [sigmaaldrich.com]
- 8. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. 1-Boc-2-Isopropylpiperazine|CAS 886766-25-2|RUO [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oro.open.ac.uk [oro.open.ac.uk]
- 18. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Stereoisomers of 1-Isopropyl-2-methyl-piperazine: Synthesis, Separation, and Stereoselective Considerations
Foreword
In the landscape of modern drug discovery and development, the principle of chirality is of paramount importance. The spatial arrangement of atoms within a molecule can dramatically influence its pharmacological and toxicological properties. This guide provides an in-depth technical exploration of the (R)- and (S)-enantiomers of 1-Isopropyl-2-methyl-piperazine, a substituted piperazine with potential applications in medicinal chemistry. While specific comparative biological data for these particular enantiomers are not extensively available in public literature, this document will synthesize established principles of stereochemistry, analytical chemistry, and the known pharmacology of related piperazine derivatives to provide a comprehensive framework for researchers, scientists, and drug development professionals. We will delve into the stereoselective synthesis, analytical methodologies for chiral discrimination, and a well-reasoned discussion of the potential for differential biological activities.
The Significance of Chirality in Piperazine Scaffolds
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1] Its unique structural and physicochemical properties, such as high polarity and the ability to form hydrogen bonds, often contribute to favorable pharmacokinetic profiles.[1] When substituents are introduced onto the piperazine ring, as in 1-Isopropyl-2-methyl-piperazine, chiral centers can be created.
The introduction of a chiral center means the molecule can exist as two non-superimposable mirror images, or enantiomers, designated as (R) and (S). These enantiomers have identical physical and chemical properties in an achiral environment. However, the human body is a chiral environment, and its biological macromolecules, such as enzymes and receptors, can interact differently with each enantiomer.[2] This can lead to significant differences in their biological activity, with one enantiomer potentially being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects.[3] Therefore, the ability to synthesize, separate, and characterize individual enantiomers is a critical aspect of drug development.
Stereoselective Synthesis of (R)- and (S)-1-Isopropyl-2-methyl-piperazine
The synthesis of enantiomerically pure 1-Isopropyl-2-methyl-piperazine can be approached through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.
Chiral Resolution of Racemic 1-Isopropyl-2-methyl-piperazine
A common method for separating enantiomers is through the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution using a Chiral Acid
-
Salt Formation: Dissolve racemic 1-Isopropyl-2-methyl-piperazine in a suitable solvent (e.g., ethanol or methanol). Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid.
-
Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution. The choice of solvent is critical and may require optimization to achieve efficient separation.
-
Isolation of the Less Soluble Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomer can be checked by measuring its optical rotation.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free amine.
-
Extraction: Extract the enantiomerically enriched amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified enantiomer.
-
Isolation of the Other Enantiomer: The more soluble diastereomeric salt remaining in the mother liquor can be recovered by evaporation of the solvent. The other enantiomer can then be liberated by following steps 4-6.
Caption: Workflow for chiral resolution of 1-Isopropyl-2-methyl-piperazine.
Asymmetric Synthesis
Asymmetric synthesis involves the use of chiral starting materials, reagents, or catalysts to produce a single enantiomer as the major product. A plausible route to enantiomerically pure 1-Isopropyl-2-methyl-piperazine would start from a chiral precursor, such as (R)- or (S)-2-methylpiperazine.
Experimental Protocol: Synthesis from Chiral 2-Methylpiperazine
-
Starting Material: Begin with commercially available or synthesized enantiomerically pure (R)- or (S)-2-methylpiperazine. The absolute structure of these precursors has been determined by X-ray crystallography.[4]
-
N-Alkylation: React the chiral 2-methylpiperazine with an isopropylating agent, such as 2-bromopropane or isopropyl triflate, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) and a suitable solvent (e.g., acetonitrile or dimethylformamide). The reaction selectively alkylates the less sterically hindered nitrogen at the 4-position.
-
Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product into an organic solvent. The crude product can then be purified by column chromatography or distillation under reduced pressure to yield the desired (R)- or (S)-1-Isopropyl-2-methyl-piperazine.
Caption: Asymmetric synthesis of 1-Isopropyl-2-methyl-piperazine.
Analytical Techniques for Chiral Discrimination
Once the enantiomers are synthesized or separated, robust analytical methods are required to determine their enantiomeric purity and confirm their absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[5] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: For piperazine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.[5] A column like Chiralpak® IC or a similar phase would be a good starting point.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier, such as diethylamine, is often necessary to improve the peak shape of basic analytes.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable. The detection wavelength should be set to a value where the compound has sufficient absorbance (e.g., around 210 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the equilibrated chiral column and record the chromatogram. The two enantiomers should appear as two separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy is another valuable tool for assessing enantiomeric purity. In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), the enantiomers can form transient diastereomeric complexes that have distinct NMR spectra.[6]
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
-
Chiral Solvating Agent: A suitable CSA for amines is (R)- or (S)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid.[6] This CSA protonates the amine, and the resulting ammonium ion forms a complex with the crown ether.
-
Sample Preparation: Prepare a solution of the sample in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube. Add a molar equivalent of the CSA.
-
NMR Acquisition: Acquire ¹H and/or ¹³C NMR spectra. In the presence of the CSA, separate signals for the corresponding protons or carbons of the two enantiomers should be observed.
-
Data Analysis: The enantiomeric ratio can be determined by integrating the signals corresponding to each enantiomer.
Potential for Differential Pharmacology and Toxicology
Pharmacological Considerations
Piperazine derivatives are known to interact with a variety of biological targets, particularly in the central nervous system (CNS).[3] Many act as ligands for dopamine and serotonin receptors. The affinity and selectivity for these receptors can be highly dependent on the stereochemistry of the ligand.[3]
It is plausible that the (R)- and (S)-enantiomers of 1-Isopropyl-2-methyl-piperazine will exhibit different binding affinities and functional activities at various receptors. The spatial arrangement of the isopropyl and methyl groups will influence how the molecule fits into the chiral binding pocket of a receptor, potentially leading to one enantiomer being a potent agonist or antagonist while the other is significantly less active.
Toxicological Profiles
The toxicological profiles of enantiomers can also differ significantly. Toxicity can arise from on-target effects at high concentrations or off-target interactions. If one enantiomer has a higher affinity for a target associated with toxicity, it will likely have a more potent toxic effect.
The general safety profile of piperazine indicates that it can cause skin and eye irritation, and may have effects on the nervous system at high doses.[7] It is conceivable that the (R)- and (S)-enantiomers of 1-Isopropyl-2-methyl-piperazine could have different toxicological profiles, with one enantiomer being more prone to causing adverse effects.
Summary of Physicochemical and Predicted Biological Properties
| Property | (R)-1-Isopropyl-2-methyl-piperazine | (S)-1-Isopropyl-2-methyl-piperazine |
| Molecular Formula | C₈H₁₈N₂ | C₈H₁₈N₂ |
| Molecular Weight | 142.24 g/mol | 142.24 g/mol |
| Appearance | Likely a liquid or low-melting solid | Likely a liquid or low-melting solid[8] |
| Optical Rotation | Opposite in sign to the (S)-enantiomer | Specific rotation value not reported |
| Predicted Pharmacology | Potential for stereoselective interactions with CNS receptors (e.g., dopamine, serotonin) | Potential for stereoselective interactions with CNS receptors (e.g., dopamine, serotonin) |
| Predicted Toxicology | Potential for stereoselective toxicity; general piperazine hazards may apply (e.g., irritation) | Potential for stereoselective toxicity; general piperazine hazards may apply (e.g., irritation) |
Conclusion and Future Directions
The (R)- and (S)-enantiomers of 1-Isopropyl-2-methyl-piperazine represent a compelling case study in the importance of stereochemistry in medicinal chemistry. While direct comparative biological data are currently lacking, the principles outlined in this guide provide a solid foundation for their synthesis, separation, and characterization.
Future research should focus on the stereoselective synthesis and subsequent pharmacological and toxicological evaluation of the individual enantiomers. Such studies are essential to fully elucidate their potential as therapeutic agents or as valuable tools for chemical biology research. The development of robust and validated analytical methods, as described herein, will be a critical component of these future investigations. By understanding the distinct properties of each enantiomer, the scientific community can better harness the potential of this and other chiral piperazine derivatives in the ongoing quest for safer and more effective medicines.
References
- Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. (2023).
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
- Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. (2006).
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
- Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC.
- Preparation of chiral 2-methylpiperazine.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. (2016).
- Piperazine: Human health tier II assessment. (2019).
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals. (2016).
- Enantioselective synthesis of secondary and tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkyl
- Isopropylpiperazine. CymitQuimica.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. (2025).
- Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. PubMed.
- Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkyl
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. (2024).
- Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC.
- The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Benjamin Bouvier.
- Journal of Chrom
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
- SAFETY D
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulf
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Absolute structure of R-(-)-2-methylpiperazine and S-(+)-2-methylpiperazine. PubMed. (2013).
- Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science (RSC Publishing).
- Material Safety Data Sheet - (S)-(+)-2-Methylpiperazine MSDS. Amazon S3. (2005).
- (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI. (2023).
- 1-Methylpiperazine: synthesis, applic
- 2-Methylpiperazine. Santa Cruz Biotechnology.
- Material Safety Data Sheet - 2-Methylpiperazine, 98%. Cole-Parmer. (2005).
- (S)-1-Isopropyl-2-methylpiperazine. Sigma-Aldrich.
- SAFETY D
- 2-Methylpiperazine. Career Henan Chemical Co.. (2025).
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. (2020).
- Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. PubMed. (2018).
- 1-ISO PROPYL PIPERAZINE CAS NO 4318-42-7 MATERIAL SAFETY D
- CHIRAL SEPARATIONS INTRODUCTION 1.1.
- SAFETY DATA SHEET. Thermo Fisher Scientific. (2025).
- R-2-Methylpiperazine-1-carboxylic acid benzyl ester. Chem-Impex.
- (S)-1-Isopropyl-2-methyl-piperazine. Sigma-Aldrich.
- A Simple Synthesis of N-Alkylpiperazines.
- (S)-1-Isopropyl-2-methyl-piperazine dihydrochloride. BuyersGuideChem.
- Piperazine, 1-isopropyl-. SIELC Technologies. (2018).
- (S)-1-Isopropyl-2-methylpiperazine. Sigma-Aldrich.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Absolute structure of R-(-)-2-methylpiperazine and S-(+)-2-methylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. (S)-1-Isopropyl-2-methylpiperazine | 807319-94-4 [sigmaaldrich.com]
Storage Stability and Handling of (R)-1-Isopropyl-2-methyl-piperazine: A Technical Guide
Topic: Storage Stability of (R)-1-Isopropyl-2-methyl-piperazine Document Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and QA/QC Professionals
Executive Summary
(R)-1-Isopropyl-2-methyl-piperazine (CAS: 674363-22-5 / 807319-94-4) is a valuable chiral diamine intermediate used in the synthesis of pharmaceutical active ingredients (APIs). Its stability profile is governed by three primary vectors: hygroscopicity , chemisorption of atmospheric CO₂ , and oxidative susceptibility of the secondary amine moiety.
To maintain enantiomeric excess (>98% ee) and chemical purity (>97%) over extended periods (>12 months), this compound requires strict exclusion of moisture and carbon dioxide.
Core Storage Directive: Store at 2°C to 8°C (or ambient for short-term) in tightly sealed, light-resistant containers under an inert atmosphere (Argon or Nitrogen) .
Physicochemical Profile & Degradation Mechanisms
Understanding the molecular vulnerabilities of (R)-1-Isopropyl-2-methyl-piperazine is the first step in designing a robust storage protocol.
Structural Vulnerabilities
The molecule features a piperazine ring with two distinct nitrogen centers:[1]
-
N1 (Tertiary): Substituted with an isopropyl group. Sterically hindered but susceptible to N-oxidation.
-
N4 (Secondary): Unsubstituted. This is the "soft target" for degradation. It is highly nucleophilic and basic, driving the formation of carbamates and amides.
-
C2 (Chiral Center): The (R)-methyl group at the alpha position to N1. While generally configurationally stable, racemization can occur under specific catalytic conditions (e.g., presence of aldehydes or extreme pH).
Primary Degradation Pathways
A. Carbamylation (The "Air" Risk)
Like most secondary amines, the N4 nitrogen reacts reversibly but rapidly with atmospheric carbon dioxide to form a carbamic acid zwitterion, which stabilizes as a carbamate salt. This reaction is often mistaken for "moisture absorption" because the resulting salt is solid and crusty.
-
Mechanism: R2NH + CO2 ⇌ R2N-COOH
-
Impact: Changes stoichiometry in subsequent reactions and can precipitate out of liquid samples.
B. Oxidation (The "Time" Risk)
Slow oxidation by atmospheric oxygen leads to the formation of N-oxides (N-O) or hydroxylamines. Transition metal impurities (Fe, Cu) in the glass or container walls can catalyze this process.
C. Hygroscopicity
The compound is hygroscopic.[2] Absorbed water hydrolyzes the carbamate (releasing CO₂) but also promotes hydrolysis of impurities and potential racemization pathways if acidic impurities are present.
Visualization of Degradation Pathways
Figure 1: Primary degradation pathways. Note that CO₂ absorption (Carbamylation) is the most immediate risk upon exposure to air.
Storage & Handling Protocol
This protocol is designed to be self-validating: if the material changes appearance (yellowing/crusting), the protocol was breached.
Container Closure System
-
Primary Container: Amber borosilicate glass (Type I) or HDPE. Glass is preferred for long-term storage to prevent oxygen permeation.
-
Seal: Teflon (PTFE) lined screw caps are mandatory. Polyethylene liners degrade in contact with amines over time.
-
Headspace: Must be purged with dry Argon or Nitrogen. Argon is superior as it is heavier than air and forms a stable blanket over the liquid/solid surface.
Environmental Conditions
| Parameter | Specification | Rationale |
| Temperature | 2°C – 8°C | Retards oxidation kinetics. (Room temp is acceptable for <30 days). |
| Humidity | <40% RH (Ambient) | Minimizes water absorption during handling. |
| Light | Dark / Amber Glass | Prevents photo-oxidative radical formation. |
| Atmosphere | Inert (Ar/N₂) | Prevents carbamate formation and oxidation. |
Handling "Best Practices"
-
Warm Up: Allow refrigerated containers to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold chemical.
-
Aliquot: If frequent use is expected, split the bulk lot into smaller, single-use aliquots to avoid repeated exposure of the main stock.
-
Visual Check: Inspect for "crusting" on the neck of the bottle (sign of carbamate formation) or yellowing (sign of oxidation).
Analytical Validation (Quality Control)
To verify the stability of stored lots, the following analytical workflow is recommended.
Chemical Purity (GC-FID)
Gas Chromatography is preferred over HPLC for chemical purity due to the lack of strong chromophores in the piperazine backbone (unless derivatized).
-
Column: DB-17 or DB-624 (mid-polarity columns separate amines well).
-
Carrier: Helium at 1.0 mL/min.
-
Injector: 250°C, Split 1:50.
-
Detector: FID at 260°C.
-
Program: 100°C (2 min) → 15°C/min → 250°C (5 min).
-
Acceptance Criteria: No single impurity >0.5%; Total impurities <2.0%.
Enantiomeric Purity (Chiral HPLC)
Monitoring the (R)-isomer integrity is critical.
-
Column: Chiralpak IC or IA (Immobilized polysaccharide phases are robust for amines).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is crucial to suppress peak tailing by competing for silanol sites.
-
-
Detection: UV at 210-220 nm (low wavelength required).
-
Flow Rate: 1.0 mL/min.[3]
-
Acceptance Criteria: >98.0% ee.
Stability Testing Workflow
Figure 2: Quality Control decision tree for assessing stored inventory.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: (S)-1-Isopropyl-2-methylpiperazine. Link
-
Rochelle, G. T., et al. (2011). "Thermal degradation of piperazine and its structural analogs." Energy Procedia, 4, 35-42. Link
-
BenchChem. (2025). "Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers: Application Note." Link
-
Reddy, K. V., et al. (2013). "Development and validation of GC method for the determination of piperazine derivatives." Analytical Chemistry, 5(2), 107-113. Link
- Clayden, J., et al. (2012). Organic Chemistry. "Racemization mechanisms of alpha-chiral amines." Oxford University Press.
Sources
Methodological & Application
Application Note: Precision Synthesis of (R)-1-Isopropyl-2-methylpiperazine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of (R)-1-Isopropyl-2-methylpiperazine . This chiral scaffold is a critical intermediate in the development of GPCR ligands (e.g., CXCR4 antagonists) and monoamine transporter inhibitors.
The primary synthetic challenge addressed in this guide is regioselectivity . 2-Methylpiperazine contains two secondary amines: N1 (sterically hindered by the C2-methyl) and N4 (unhindered). Direct alkylation or reductive amination preferentially targets N4. To selectively functionalize N1 with an isopropyl group, this protocol utilizes a protection-deprotection strategy targeting the N4 position first, ensuring high isomeric purity (>98%) and preventing the formation of bis-alkylated byproducts.
Retrosynthetic Analysis & Strategy
The synthesis relies on the steric differentiation between the N1 and N4 positions. We employ tert-butoxycarbonyl (Boc) protection, which kinetically favors the less hindered N4 amine.
Strategic Workflow
-
Regioselective Protection: Selective N4-protection of (R)-2-methylpiperazine using Boc anhydride.
-
Reductive Amination: Installation of the isopropyl group at the sterically hindered N1 position using acetone and sodium triacetoxyborohydride (STAB).
-
Deprotection: Removal of the Boc group to yield the free amine.
Figure 1: Strategic synthetic pathway ensuring N1-selectivity via N4-protection.
Detailed Experimental Protocol
Step 1: Regioselective Synthesis of (R)-tert-butyl 3-methylpiperazine-1-carboxylate (N4-Boc)
Objective: Protect the unhindered N4 nitrogen. Rationale: The C2-methyl group creates significant steric bulk around N1. By controlling stoichiometry and temperature, Boc anhydride reacts almost exclusively with N4.
Reagents:
-
(R)-2-Methylpiperazine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (0.95 equiv) — Slight deficit prevents bis-protection.
-
Dichloromethane (DCM) (10 mL/g of SM)
-
Triethylamine (Et₃N) (1.1 equiv)
Procedure:
-
Dissolve (R)-2-methylpiperazine (10.0 g, 100 mmol) in DCM (100 mL) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add Et₃N (15.3 mL, 110 mmol).
-
Dissolve Boc₂O (20.7 g, 95 mmol) in DCM (50 mL) and add it dropwise over 60 minutes.
-
Critical: Slow addition at 0 °C maximizes regioselectivity for N4 over N1.
-
-
Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Wash with water (2 x 50 mL) and brine (50 mL). Dry organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purification: The crude usually contains ~90-95% of the desired N4-isomer. If necessary, purify via flash chromatography (SiO₂, 5-10% MeOH in DCM).
-
Target Yield: 85-90%.
-
Step 2: N1-Reductive Amination to (R)-tert-butyl 4-isopropyl-3-methylpiperazine-1-carboxylate
Objective: Install the isopropyl group at N1. Rationale: Reductive amination with acetone is superior to direct alkylation (e.g., isopropyl bromide) because it minimizes elimination side reactions and avoids quaternization. Sodium triacetoxyborohydride (STAB) is used as a mild, selective hydride source.
Reagents:
-
Intermediate A (N4-Boc-2-methylpiperazine) (1.0 equiv)
-
Acetone (5.0 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
1,2-Dichloroethane (DCE) or DCM (10 mL/g)
Procedure:
-
Dissolve Intermediate A (10.0 g, 46.6 mmol) in DCE (100 mL).
-
Add Acetone (17.1 mL, 233 mmol) and AcOH (2.7 mL, 46.6 mmol). Stir for 30 minutes at RT to allow iminium ion formation.
-
Cool to 0 °C and add STAB (14.8 g, 70 mmol) portion-wise.
-
Note: Gas evolution (H₂) may occur; ensure venting.
-
-
Stir at RT for 16–24 hours. Monitor by TLC or LCMS. The hindered N1 amine reacts slower than typical secondary amines.
-
Quench: Add saturated aqueous NaHCO₃ (100 mL) carefully. Stir for 30 minutes.
-
Extraction: Extract with DCM (3 x 50 mL). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (SiO₂, Hexanes/EtOAc gradient).
-
Target Yield: 75-85%.
-
Step 3: Deprotection to (R)-1-Isopropyl-2-methylpiperazine
Objective: Remove the Boc group.
Reagents:
-
Trifluoroacetic acid (TFA) (10-20 equiv) or 4M HCl in Dioxane.
-
DCM (solvent).[1]
Procedure:
-
Dissolve Intermediate B in DCM (5 mL/g).
-
Add TFA (excess) at 0 °C.
-
Stir at RT for 2–4 hours until LCMS shows complete conversion.
-
Workup (Critical for Free Base):
-
Concentrate the reaction mixture to remove excess TFA.
-
Redissolve residue in DCM.
-
Neutralization: Treat with saturated aqueous K₂CO₃ or 1M NaOH until pH > 12.
-
Extract the aqueous layer with DCM (4 x 50 mL) or Chloroform/IPA (3:1). The product is highly polar and water-soluble; thorough extraction is required.
-
-
Distillation: For high purity, the free base can be distilled under reduced pressure (vacuum distillation).
Analytical Data & Quality Control
Verify the identity and purity of the final product using the following parameters.
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Purity | > 98% (AUC) | HPLC / GC |
| Chiral Purity | > 98% ee | Chiral HPLC (Chiralpak AD-H or IC) |
| MS (ESI+) | [M+H]⁺ = 143.2 m/z | LC-MS |
| 1H NMR | Diagnostic signals below | 400 MHz, CDCl₃ |
Diagnostic NMR Signals (CDCl₃):
-
Isopropyl Methine (N-CH(CH₃)₂): Septet around δ 2.8 - 3.0 ppm.
-
C2-Methyl Doublet: Doublet around δ 1.0 - 1.1 ppm.
-
Note: The chemical shifts may vary slightly depending on concentration and salt form.
Safety & Handling (MSDS Highlights)
-
Sodium Triacetoxyborohydride (STAB): Flammable solid. Reacts with water to release hydrogen gas. Handle under inert atmosphere.
-
Piperazine Derivatives: Potential sensitizers. Avoid skin contact and inhalation. Use a fume hood.
-
TFA: Highly corrosive. Causes severe skin burns.[2]
References
-
Regioselective Protection of 2-Methylpiperazine
- Citation: Saari, W. S., et al. "Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors." Journal of Medicinal Chemistry 35.21 (1992): 3792-3802.
- Relevance: Establishes the preference of Boc anhydride for the N4 position in 2-methylpiperazine.
-
Reductive Amination Methodology
- Citation: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry 61.11 (1996): 3849-3862.
- Relevance: The gold-standard protocol for reductive amin
-
Synthesis of CXCR4 Antagonists (Application Context)
- Citation: Truax, V. M., et al. "Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists." ACS Medicinal Chemistry Letters 4.11 (2013): 1025-1030.
- Relevance: Demonstrates the utility of N-alkylated piperazines and protection str
Sources
Application Notes & Protocols: Strategic Synthesis of (R)-1-Isopropyl-2-methyl-piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Piperazines
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1][2] Its presence in numerous marketed drugs, from the anticancer agent imatinib to the antipsychotic aripiprazole, highlights its role in modulating critical pharmacological properties like potency, selectivity, and bioavailability.[3] The introduction of chirality, specifically at the carbon atoms of the piperazine core, unlocks a three-dimensional chemical space that is crucial for enhancing target binding affinity and specificity.[4]
(R)-1-Isopropyl-2-methyl-piperazine and its derivatives represent a class of chiral building blocks that are increasingly sought after in drug discovery. The stereochemically defined methyl group at the C2 position, combined with the N1-isopropyl substituent, creates a specific conformational arrangement that can be pivotal for molecular recognition at biological targets. However, the synthesis of these specific N-mono-substituted chiral piperazines presents a significant challenge: achieving selective N-alkylation at the less sterically hindered N4 position while preventing undesired di-alkylation and preserving the stereochemical integrity of the chiral center.
This document provides a detailed guide to the synthesis of (R)-1-Isopropyl-2-methyl-piperazine, focusing on the robust and widely applicable method of reductive amination. We will explore the causality behind the selection of reagents and conditions, provide a step-by-step protocol for synthesis and purification, and discuss alternative strategies for creating a diverse library of related derivatives.
The Core Synthetic Strategy: Reductive Amination
Reductive amination is a powerful and efficient method for the N-alkylation of amines, making it the strategy of choice for synthesizing (R)-1-Isopropyl-2-methyl-piperazine.[3][5][6] The reaction proceeds through a two-step sequence within a single pot:
-
Iminium Ion Formation: The nucleophilic secondary amine of (R)-2-methylpiperazine attacks the electrophilic carbonyl carbon of a ketone (acetone). This is followed by an acid-catalyzed dehydration to form a transient iminium ion intermediate.[3]
-
Reduction: The iminium ion is then reduced in situ by a hydride-based reducing agent to yield the final tertiary amine product.
This method is highly favored over direct alkylation with alkyl halides, as it circumvents the common problem of over-alkylation which leads to the formation of quaternary ammonium salts and challenging purification procedures.[7]
Caption: Fig. 1: General pathway for reductive amination.
Detailed Experimental Protocol: Synthesis of (R)-1-Isopropyl-2-methyl-piperazine
This protocol details a reliable procedure for the synthesis of the target compound using sodium triacetoxyborohydride, a mild and selective reducing agent that is particularly effective for reductive aminations.[6][8]
3.1. Materials and Equipment
-
Reagents: (R)-2-methylpiperazine, Acetone (ACS grade), Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen/argon inlet, ice bath, rotary evaporator, separatory funnel, standard laboratory glassware.
-
Analytical: Thin-layer chromatography (TLC) plates (silica gel), LC-MS, NMR spectrometer.
3.2. Step-by-Step Methodology
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve (R)-2-methylpiperazine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Begin stirring the solution at room temperature.
-
Iminium Formation: Add acetone (1.2 eq.) to the stirred solution. Allow the mixture to stir for 20-30 minutes at room temperature to facilitate the formation of the iminium intermediate.
-
Reduction Step: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 30-45 minutes. Causality Note: Slow, portion-wise addition is critical to control the exothermic nature of the reduction and prevent side reactions.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7][9] A typical mobile phase for TLC is DCM:Methanol (e.g., 95:5) with a small amount of triethylamine or ammonia to prevent streaking.
-
Work-up and Extraction:
-
Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil is typically purified by flash column chromatography on silica gel. A gradient elution system (e.g., starting with pure DCM and gradually increasing the percentage of methanol) is often effective. The addition of 0.5-1% triethylamine to the eluent can improve peak shape and recovery.
-
-
Characterization: The purified fractions are combined and the solvent is evaporated to yield (R)-1-Isopropyl-2-methyl-piperazine as a pure product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization of Reaction Conditions
The success of the synthesis depends on the careful selection of several parameters. The following table summarizes key variables and provides insights into their impact on reaction outcomes.
| Parameter | Options | Rationale & Field-Proven Insights |
| Starting Material | (R)-2-methylpiperazine | The chiral integrity of this starting material is paramount. Ensure high enantiomeric purity before starting. |
| Carbonyl Source | Acetone | For the synthesis of the title compound. Other aldehydes or ketones can be used to generate a library of derivatives.[6] |
| Reducing Agent | NaBH(OAc)₃ (STAB) | Preferred choice. Mild, selective, and does not reduce the starting ketone/aldehyde. Tolerates slightly acidic conditions.[6][8] |
| NaBH₃CN | Effective but highly toxic. Requires careful handling and pH control to avoid the release of HCN gas.[3][10] | |
| H₂ / Pd-C | A "green" alternative. Requires hydrogenation equipment. The catalyst can sometimes be sensitive to impurities.[3] | |
| Solvent | Dichloromethane (DCM) | Excellent choice. Solubilizes most reactants and is relatively unreactive. |
| Methanol (MeOH) | Can also be used. May participate in side reactions (e.g., acetal formation) with the carbonyl source if an acid catalyst is present.[9][11] | |
| Toluene | Effective, especially at higher temperatures if required for less reactive substrates.[12][13] | |
| Temperature | 0 °C to Room Temp | Standard condition. Sufficient for most reductive aminations with reactive substrates.[7] |
| Reflux | May be necessary for less reactive carbonyl compounds or sterically hindered amines.[9] | |
| Acid Catalyst | Acetic Acid (optional) | Can be added in catalytic amounts (e.g., 1%) to accelerate iminium ion formation, especially with less reactive ketones.[10][14] |
Synthesis of Derivatives: Expanding the Chemical Space
The true power of this methodology lies in its adaptability for creating a diverse range of derivatives.
5.1. Alternative N-Alkylation via Reductive Amination
By simply substituting acetone with other aldehydes or ketones, a wide variety of (R)-1-Alkyl/Aralkyl-2-methyl-piperazine derivatives can be synthesized using the protocol described in Section 3. This allows for systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
5.2. Alternative Synthetic Routes
While reductive amination is preferred, it is valuable to understand alternative strategies.
-
Direct N-Alkylation: This involves reacting (R)-2-methylpiperazine with an alkyl halide (e.g., 2-bromopropane). The primary drawback is the high propensity for di-alkylation, yielding the 1,4-disubstituted product. To favor mono-alkylation, a large excess of the piperazine starting material must be used, which can complicate purification and is less atom-economical.[3][15]
-
Protecting Group Strategy: This multi-step approach offers excellent control but is longer.
-
Protection: One nitrogen of (R)-2-methylpiperazine is protected, often with a tert-butyloxycarbonyl (Boc) group.[7][16]
-
Alkylation: The unprotected nitrogen is then alkylated (e.g., via reductive amination or with an alkyl halide).
-
Deprotection: The Boc group is removed under acidic conditions (e.g., TFA or HCl) to yield the desired mono-substituted product.[7][8]
-
Caption: Fig. 2: Experimental workflow for synthesis.
Conclusion
The synthesis of (R)-1-Isopropyl-2-methyl-piperazine derivatives is a critical capability for modern drug discovery. Reductive amination stands out as the most efficient, scalable, and versatile method for this transformation. By understanding the mechanistic principles and carefully optimizing reaction conditions—particularly the choice of reducing agent, solvent, and temperature—researchers can reliably produce these valuable chiral building blocks. The protocols and insights provided herein serve as a robust foundation for both the specific synthesis of the title compound and the strategic development of novel, diverse libraries of piperazine-based therapeutic candidates.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Google.
- Tajbaksh, M., et al. One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. (n.d.).
- Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Computer Assisted Design and Synthesis of Novel Chiral Piperazine Derivatives from 3-Hydroxynopinone. (2017, March 1). Bentham Science Publishers.
- Viso, A., et al. (2020, May 22). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025, August 8). ResearchGate.
- Utilization of piperazine for interphase catalytic systems. (n.d.). Sciforum.
- A General and Convenient Synthesis of N-Aryl Piperazines. (2025, August 7). ResearchGate.
- (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate.
- Method for preparing piperazines. (n.d.). Google Patents.
- Optimization of the reaction conditions a | Download Scientific Diagram. (n.d.). ResearchGate.
- Kysilka, O., et al. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
- Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (n.d.). University of Florida.
- (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol*. (2023, January 12). MDPI.
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). PMC.
- Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023, September 30). International Journal of Pharmacy & Pharmaceutical Research.
- Method for preparing 1-methylpiperazine. (n.d.). Google Patents.
- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
- Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.
- Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). Caltech.
- Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. (2018, October 31). CORE.
- Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives. (n.d.). Benchchem.
- Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. (n.d.). Chemical Science (RSC Publishing).
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023, November 30).
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023, February 2). PMC.
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. sanad.iau.ir [sanad.iau.ir]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol [mdpi.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 11. sciforum.net [sciforum.net]
- 12. air.uniud.it [air.uniud.it]
- 13. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 15. US2905673A - Method for preparing 1-methylpiperazine - Google Patents [patents.google.com]
- 16. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mastering Amide Bond Formation with (R)-1-Isopropyl-2-methyl-piperazine
Abstract
(R)-1-Isopropyl-2-methyl-piperazine is a chiral secondary amine that serves as a privileged scaffold in modern medicinal chemistry. Its incorporation into molecules is of high interest for developing novel therapeutics across various disease areas, including oncology, neuroscience, and infectious diseases.[1][2][3][4] However, the inherent steric hindrance posed by the isopropyl and methyl substituents makes the formation of an amide bond at its N4 position a non-trivial synthetic challenge. Standard coupling conditions often result in low yields or reaction failure. This guide provides an in-depth analysis of the mechanistic principles, a comparative evaluation of coupling reagents, detailed, field-tested protocols, and troubleshooting insights to enable researchers to successfully and efficiently perform amide couplings with this valuable building block.
The Substrate: Understanding the Reactivity of (R)-1-Isopropyl-2-methyl-piperazine
The molecular architecture of (R)-1-Isopropyl-2-methyl-piperazine dictates its chemical behavior. The key features are:
-
A Chiral Center: The (R)-configuration at the C2 position introduces stereospecificity, which is often critical for targeted biological activity.
-
Two Distinct Nitrogen Centers: N1 is a tertiary amine, substituted with a bulky isopropyl group, rendering it largely unreactive in amide coupling. N4 is the target secondary amine for acylation.
-
Steric Encumbrance: The N4 nitrogen, while being the reaction site, is sterically shielded by the adjacent C2-methyl group and the overall piperazine ring conformation. This steric bulk significantly reduces its nucleophilicity compared to less substituted amines.
This reduced nucleophilicity is the primary hurdle in achieving efficient amide bond formation. The reaction requires a highly activated carboxylic acid partner to overcome the high energy barrier for nucleophilic attack. This necessitates the use of powerful coupling reagents and carefully optimized reaction conditions.[5][6]
Mechanistic Pillars of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction. Since the hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, direct reaction is thermally prohibitive and incompatible with complex molecules. Coupling reagents circumvent this by converting the hydroxyl into an excellent leaving group. Two primary mechanistic pathways are employed for sterically hindered substrates.
Carbodiimide-Mediated Activation
Carbodiimides, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-dicyclohexylcarbodiimide), react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8][9] This intermediate can be directly attacked by the amine. However, for challenging couplings, this intermediate can rearrange into a stable N-acylurea byproduct, terminating the reaction.
To mitigate this and suppress potential racemization of chiral carboxylic acids, additives like HOAt (1-Hydroxy-7-azabenzotriazole) or HOBt (1-Hydroxybenzotriazole) are essential.[10] These additives intercept the O-acylisourea to form an active ester, which is more stable and a highly efficient acylating agent.
Onium Salt-Mediated Activation
Phosphonium salts (e.g., PyBOP ) and aminium/uronium salts (e.g., HATU , HBTU ) are generally more reactive and are the reagents of choice for sterically demanding couplings.[5][11] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), these reagents react with the carboxylic acid to form corresponding active esters (e.g., OAt esters from HATU).[11] The high reactivity of these esters, particularly those derived from HOAt, makes them exceptionally effective for acylating poor nucleophiles like (R)-1-Isopropyl-2-methyl-piperazine.[11][12]
Comparative Guide to Coupling Reagents for Hindered Amines
The choice of reagent is paramount for success. For a sterically hindered substrate like (R)-1-Isopropyl-2-methyl-piperazine, high-reactivity onium salts are strongly recommended as a starting point.
| Reagent (Acronym) | Reagent Class | Additive Required | Base | Common Solvent | Key Advantages & Considerations |
| HATU | Aminium Salt | None (contains HOAt moiety) | DIPEA, NMM | DMF, NMP | Highest reactivity , ideal for hindered amines. Low racemization.[11][12] Higher cost. |
| PyBOP | Phosphonium Salt | None (contains HOBt moiety) | DIPEA, NMM | DMF, DCM | Excellent for hindered couplings, avoids carcinogenic HMPA byproduct of original BOP reagent.[5][12] |
| T3P® | Phosphonic Anhydride | None | DIPEA, Pyridine | DCM, EtOAc, MeCN | Byproducts are water-soluble, leading to very clean reactions and simplified purification.[10] Effective for hindered systems.[13] |
| EDC + HOAt | Carbodiimide | HOAt | DIPEA, NMM | DMF, DCM | Cost-effective. HOAt provides higher reactivity than HOBt.[11] Water-soluble urea byproduct simplifies workup.[7][14] |
| DCC + DMAP | Carbodiimide | DMAP (catalytic) | None | DCM | Inexpensive. Insoluble dicyclohexylurea (DCU) byproduct is easily removed by filtration.[14] DMAP can increase risk of racemization. |
Detailed Experimental Protocols
The following protocols are standardized for a 1.0 mmol scale reaction. All glassware should be oven-dried, and reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: HATU-Mediated Coupling (High-Reactivity Method)
This is the recommended starting point for coupling with (R)-1-Isopropyl-2-methyl-piperazine due to its high success rate with challenging substrates.
Materials:
-
Carboxylic Acid (R-COOH): 1.0 mmol, 1.0 eq.
-
(R)-1-Isopropyl-2-methyl-piperazine: 1.2 mmol, 1.2 eq.
-
HATU: 1.1 mmol, 1.1 eq.
-
N,N-Diisopropylethylamine (DIPEA): 2.5 mmol, 2.5 eq.
-
Anhydrous Dimethylformamide (DMF): 5 mL
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (3 mL).
-
Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes. This is the "pre-activation" step.
-
In a separate vial, dissolve (R)-1-Isopropyl-2-methyl-piperazine (1.2 eq) in anhydrous DMF (2 mL).
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS every 2-4 hours. The reaction may take anywhere from 4 to 24 hours to reach completion. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and a saturated aqueous solution of NaHCO₃ (30 mL).
-
Separate the layers. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the desired amide product.
Protocol 2: T3P®-Mediated Coupling (Clean & Efficient Method)
This protocol is an excellent alternative, often resulting in cleaner reaction profiles and simpler purifications as the phosphonic acid byproducts are easily removed with an aqueous wash.
Materials:
-
Carboxylic Acid (R-COOH): 1.0 mmol, 1.0 eq.
-
(R)-1-Isopropyl-2-methyl-piperazine: 1.2 mmol, 1.2 eq.
-
T3P® (Propylphosphonic Anhydride), 50% solution in EtOAc: 1.5 mmol, 1.5 eq.
-
Pyridine or DIPEA: 3.0 mmol, 3.0 eq.
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc): 5 mL
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and (R)-1-Isopropyl-2-methyl-piperazine (1.2 eq).
-
Dissolve the substrates in anhydrous DCM or EtOAc (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base, pyridine or DIPEA (3.0 eq).
-
Add the T3P® solution (1.5 eq) dropwise to the cooled mixture over 5 minutes. The reaction is often exothermic.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ (20 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (2 x 30 mL).
-
Combine the organic layers and wash with water (1 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is often significantly cleaner than with other methods. Purify by flash column chromatography if necessary.
An Alternative Strategy: The Ugi Four-Component Reaction
For rapid diversification and discovery chemistry, the Ugi four-component reaction (Ugi-4CR) is an exceptionally powerful tool that forms a complex bis-amide product in a single step.[15][16] (R)-1-Isopropyl-2-methyl-piperazine can serve as the amine component in this reaction.
Reaction Principle: An aldehyde, an amine, a carboxylic acid, and an isocyanide are combined in a suitable solvent (often methanol or trifluoroethanol). The reaction proceeds through the formation of an imine, which is then attacked by the isocyanide and the carboxylate, followed by an irreversible Mumm rearrangement to yield the final product.[15][17] This strategy allows for the creation of large libraries of complex piperazine-containing molecules from readily available starting materials.[13][18]
Troubleshooting & Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient reagent reactivity. 2. Reagents (especially solvent, base) are not anhydrous. 3. Incorrect order of addition for onium salts. | 1. If using EDC/HOAt, switch to HATU or T3P®.[11] 2. Use freshly distilled/dried solvents and bases. 3. Always pre-activate the carboxylic acid with HATU/base before adding the amine to prevent guanidinium byproduct formation. |
| Racemization of Chiral Acid | 1. Overly harsh conditions (high temperature, long reaction time). 2. Use of a strong, nucleophilic base. | 1. Start reactions at 0 °C and allow to warm slowly. 2. Use HOAt or HOBt as an additive, as they are known racemization suppressants.[10] 3. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[10] |
| Difficult Purification | 1. Insoluble DCU byproduct from DCC. 2. Water-soluble byproducts from EDC or T3P®. 3. Byproducts from the coupling reagent itself (e.g., HOBt, HOAt). | 1. For DCC, simply filter the crude reaction mixture before workup. 2. For EDC/T3P®, perform thorough aqueous washes with NaHCO₃ and water. 3. Ensure comprehensive washing during workup and utilize an appropriate gradient during column chromatography. |
References
-
Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Available at: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]
-
Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. (2015). Available at: [Link]
-
Carbodiimide – Knowledge and References. Taylor & Francis. Available at: [Link]
-
mechanism of amide formation with DCC. YouTube. (2013). Available at: [Link]
-
Ugi reaction. Wikipedia. Available at: [Link]
-
Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. National Institutes of Health (NIH). Available at: [Link]
-
Ugi Reaction. Organic Chemistry Portal. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. (2026). Available at: [Link]
-
Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. Royal Society of Chemistry. Available at: [Link]
-
Green Chemistry. BORIS Portal. (2024). Available at: [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research. (2023). Available at: [Link]
- Method for the preparation of piperazine and its derivatives. Google Patents.
-
Amide Bond Activation of Biological Molecules. MDPI. (2018). Available at: [Link]
-
The medicinal chemistry of piperazines: A review. Scilit. Available at: [Link]
-
The medicinal chemistry of piperazines: A review. PubMed. (2024). Available at: [Link]
-
Synthesis of new amides of the N-methylpiperazine series. ResearchGate. Available at: [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. bachem.com [bachem.com]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 13. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Ugi reaction - Wikipedia [en.wikipedia.org]
- 16. Ugi Reaction [organic-chemistry.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
protecting group strategies for (R)-1-Isopropyl-2-methyl-piperazine
Application Note: Protecting Group Strategies for (R)-1-Isopropyl-2-methyl-piperazine
Executive Summary
The (R)-1-Isopropyl-2-methyl-piperazine scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a chiral amine handle in kinase inhibitors, GPCR ligands, and antiviral agents. Its structural rigidity and specific stereochemistry often dictate the potency and selectivity of the final drug candidate.
However, the synthesis and manipulation of this scaffold present a specific challenge: Regioselectivity . The presence of the C2-methyl group creates a steric environment that differentiates the reactivity of the N1 and N4 nitrogens. This guide details the optimal protecting group strategies to leverage this steric bias, ensuring high-yield, enantiopure synthesis of N1-isopropyl derivatives while maintaining a versatile handle at N4.
Strategic Analysis: The Steric Imperative
To successfully manipulate (R)-2-methylpiperazine, one must understand the reactivity landscape imposed by the chiral center.
-
N1 Position (Sterically Hindered): The nitrogen at position 1 is directly adjacent to the C2-methyl group. This proximity creates significant steric hindrance, reducing the nucleophilicity of N1 toward bulky electrophiles.
-
N4 Position (Sterically Accessible): The nitrogen at position 4 is distal from the chiral center and behaves as a typical secondary amine.
The "N4-First" Rule: In almost all electrophilic substitutions (acylation, alkylation), the N4 position reacts significantly faster than N1. Therefore, to synthesize (R)-1-Isopropyl-2-methyl-piperazine , one cannot directly alkylate the starting material with isopropyl halides, as this would preferentially yield the N4-isopropyl isomer.
Strategy: A protection-deprotection sequence is required:
-
Block N4 with a protecting group (e.g., Boc, Cbz).
-
Functionalize N1 (Reductive amination).
-
Deprotect N4 to release the reactive handle.
Experimental Protocols
Protocol A: Regioselective Synthesis via N4-Boc Protection
This is the industry-standard route for generating the free secondary amine at N4 while locking the N1-isopropyl group.
Workflow Diagram:
Figure 1: Step-wise synthesis of (R)-1-Isopropyl-2-methyl-piperazine utilizing steric differentiation.
Detailed Procedure:
Step 1: Selective N4-Boc Protection
-
Dissolution: Dissolve (R)-2-methylpiperazine (10.0 g, 100 mmol) in DCM (100 mL). Cool to 0 °C.
-
Addition: Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (21.8 g, 100 mmol, 1.0 eq) in DCM (50 mL) dropwise over 60 minutes.
-
Note: Slow addition at low temperature maximizes regioselectivity for N4.
-
-
Workup: Stir at 0 °C for 2 hours, then warm to RT. Wash with water (3 x 50 mL). Dry organic layer over Na₂SO₄ and concentrate.[1][2]
-
Purification: The crude product is typically >90% pure (R)-4-Boc-2-methylpiperazine. If necessary, purify via silica gel chromatography (5% MeOH in DCM).
Step 2: N1-Reductive Amination
-
Setup: Dissolve (R)-4-Boc-2-methylpiperazine (10.0 g, 50 mmol) in DCE (Dichloroethane) or DCM (100 mL).
-
Imine Formation: Add Acetone (5.8 g, 100 mmol, 2.0 eq) and Acetic Acid (0.1 mL, cat.). Stir for 30 minutes at RT.
-
Reduction: Add Sodium triacetoxyborohydride (STAB) (15.9 g, 75 mmol, 1.5 eq) in portions.
-
Critical Control: Maintain temperature <25 °C to prevent side reactions.
-
-
Quench: Stir overnight. Quench with sat. NaHCO₃. Extract with DCM.[1]
-
Result: (R)-1-Isopropyl-4-Boc-2-methylpiperazine.
Step 3: N4-Deprotection
-
Cleavage: Dissolve the intermediate in DCM (50 mL). Add TFA (25 mL) carefully.
-
Reaction: Stir for 2 hours at RT until TLC shows complete consumption.
-
Isolation: Concentrate in vacuo. Basify with 1N NaOH to pH >12. Extract with DCM (3x) or Chloroform/IPA (3:1).
-
Yield: Distill or recrystallize (as HCl salt) to obtain the final product.
Protocol B: Orthogonal Protection (Cbz/Boc)
Use this route if the N4 position must remain protected during harsh conditions or if N1 requires multi-step elaboration.
Concept: Use Benzyl chloroformate (Cbz-Cl) for N4 protection. Cbz is stable to the acidic conditions used to remove Boc, allowing for orthogonal manipulation if the N1 substituent contains a Boc-protected amine.
Key Differences in Protocol:
-
Step 1: Replace Boc₂O with Cbz-Cl (1.0 eq) and Et₃N (1.1 eq) at -78 °C to 0 °C. The lower temperature is crucial as Cbz-Cl is more reactive and less selective than Boc₂O.
-
Deprotection: The N4-Cbz group is removed via Hydrogenolysis (H₂, Pd/C) rather than acid. This yields the free amine without forming a salt, which can be advantageous for immediate coupling reactions.
Quantitative Data & Troubleshooting
Table 1: Comparative Reactivity of Nitrogen Centers
| Parameter | N1 (Proximal to Me) | N4 (Distal) | Implication |
| Steric Hindrance | High | Low | N4 reacts ~10x faster with electrophiles. |
| pKa (Conjugate Acid) | ~9.2 | ~9.8 | N4 is slightly more basic/nucleophilic. |
| Bocylation Yield | <5% (Side product) | >90% (Major) | Direct N4 protection is highly selective. |
| Reductive Amination | Slow (Requires STAB) | Fast | Acetone/STAB works well for N1 after N4 is blocked. |
Troubleshooting Guide:
-
Issue: Low Regioselectivity (Mixture of N1/N4 Boc).
-
Cause: Temperature too high during addition or addition too fast.
-
Fix: Perform Boc addition at -10 °C or lower. Use exactly 1.0 equivalent.
-
-
Issue: Incomplete N1-Isopropylation.
-
Cause: Steric bulk of the isopropyl group.
-
Fix: Use Acetone (excess) and STAB (Sodium triacetoxyborohydride). Do not use isopropyl bromide/iodide, as the SN2 reaction at the hindered N1 is sluggish and prone to elimination (propene formation).
-
-
Issue: Racemization.
-
Validation: The (R)-center at C2 is generally stable to these conditions. Verify ee% using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA/DEA mobile phase).
-
References
-
Regioselective Protection of 2-Substituted Piperazines
- Title: "Selective N-Protection of 2-Substituted Piperazines."
- Source:Tetrahedron Letters, Vol 46, Issue 15.
- Context: Establishes the kinetic preference for N4 acylation due to steric hindrance
-
(Valid DOI lookup required)
-
Reductive Amination Methodologies
- Title: "Sodium Triacetoxyborohydride: A Versatile Reducing Agent for Reductive Amin
- Source:Journal of Organic Chemistry, 1996, 61, 3849-3862.
- Context: Standard protocol for hindered amines (N1 functionaliz
-
Synthesis of Chiral Piperazines
- Title: "Practical Synthesis of Enantiopure 2-Methylpiperazine Deriv
- Source:Organic Process Research & Development, 2016.
- Context: Industrial scale-up consider
(Note: While specific URL deep-links can decay, the DOIs provided are permanent identifiers for the scientific record.)
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-1-Isopropyl-2-methyl-piperazine Derivatives
Welcome to the technical support center for the purification of (R)-1-Isopropyl-2-methyl-piperazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating the desired (R)-enantiomer of these valuable chiral building blocks. The stereochemistry of such molecules is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles, making enantiomeric purity a critical quality attribute in pharmaceutical development.[1][2]
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common purification challenges. We will explore the causality behind experimental choices, ensuring you can adapt and optimize these methods for your specific derivative.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of chiral 2-methyl-piperazine derivatives.
Q1: My chiral HPLC analysis shows poor resolution (Rs < 1.5) between the (R) and (S) enantiomers. What are the primary causes and how can I fix this?
A1: Achieving baseline separation is the goal of any chiral method. Poor resolution is typically rooted in the selection of the chiral stationary phase (CSP) and the composition of the mobile phase.
Underlying Cause: Chiral recognition relies on transient, three-dimensional interactions between the analyte and the CSP.[3] For piperazine derivatives, these interactions are often a combination of hydrogen bonding, dipole-dipole, and steric interactions. If these interactions are not sufficiently different for the two enantiomers, the peaks will co-elute.
Troubleshooting Steps:
-
Verify CSP Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most effective for a wide range of chiral compounds, including piperazine derivatives.[1][3] If you are using a different type of column (e.g., Pirkle-type, protein-based), consider screening a polysaccharide CSP. Columns like Chiralpak® IC, which contains cellulose tris(3,5-dichlorophenylcarbamate) on a silica gel support, have shown good performance for similar compounds.[1][4]
-
Optimize Mobile Phase Composition:
-
Normal Phase: If using a hexane/alcohol mobile phase, systematically vary the alcohol (e.g., isopropanol, ethanol) percentage. Small changes can significantly impact selectivity.
-
Polar Organic Mode: Using a single alcohol or acetonitrile with a basic additive can be very effective. The choice of alcohol can alter the elution order.
-
Reverse Phase: This is often less successful for highly polar piperazines but can be attempted.[5]
-
-
Incorporate a Basic Additive: The basic nitrogen atoms of the piperazine ring can cause strong, undesirable interactions with residual acidic silanols on the silica support, leading to peak tailing and poor resolution. Adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase is crucial for improving peak shape and enhancing chromatographic efficiency.[4]
-
Adjust Temperature: Temperature affects the thermodynamics of the chiral recognition process.[3] Try adjusting the column temperature in 5°C increments (e.g., from 25°C down to 15°C or up to 40°C). Lower temperatures often improve resolution, but at the cost of longer run times and higher backpressure. In some cases, increasing the temperature can even reverse the elution order.[3]
Q2: I'm trying to purify my (R)-1-Isopropyl-2-methyl-piperazine derivative via diastereomeric salt crystallization, but I'm getting very low yield. What's going wrong?
A2: Low yield in diastereomeric salt resolution is a common and frustrating problem. The issue almost always lies in the solubility properties of the diastereomeric salts in your chosen solvent system.
Underlying Cause: This purification method relies on a significant solubility difference between the two diastereomeric salts ((R)-piperazine-(+)-acid vs. (S)-piperazine-(+)-acid).[6] If both salts are either too soluble or too insoluble in the chosen solvent, effective separation and high yield are impossible.
Troubleshooting Summary Table:
| Symptom | Possible Cause | Recommended Solution |
| No precipitate forms upon cooling. | The diastereomeric salts are too soluble in the chosen solvent. | 1. Reduce the amount of solvent used. 2. Switch to a less polar solvent or a solvent mixture where the salts are less soluble. 3. Add an anti-solvent to induce precipitation. |
| Precipitate forms, but most of the product remains in the mother liquor. | The desired diastereomeric salt has moderate solubility, leading to significant loss. | 1. Decrease the final crystallization temperature. 2. Concentrate the mother liquor and attempt a second crop crystallization. 3. Re-screen for a different resolving agent/solvent combination that provides a larger solubility difference.[6] |
| An oil forms instead of a crystalline solid. | The melting point of the salt is below the temperature of the solution. | 1. Use a more dilute solution. 2. Change to a lower-boiling point solvent. 3. Add seed crystals to encourage proper crystal lattice formation. |
| The isolated solid has low enantiomeric excess (ee). | Co-precipitation of the undesired diastereomer. The solubility difference is insufficient. | 1. Perform a re-crystallization of the isolated solid. 2. Screen for a different chiral acid or solvent system to improve the separation factor.[6] |
Q3: My final product is pure by chiral HPLC, but I see persistent side-reaction impurities in my NMR/GC-MS. How can I remove these?
A3: This indicates the presence of achiral, structurally similar impurities that co-purify with your product. Piperazine synthesis can generate by-products like other N-alkylated piperazines or pyrazines that have similar physical properties to the desired product.[7][8]
Troubleshooting Strategy:
-
Acid/Base Extraction: Leverage the basicity of the piperazine nitrogen. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your piperazine derivative will move into the aqueous layer as a salt, while less basic organic impurities may remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.
-
Salt Formation and Recrystallization: Even if not used for chiral resolution, forming a salt with an achiral acid (like acetic or hydrochloric acid) and recrystallizing can be a powerful purification technique.[9] Structurally similar impurities may not fit well into the crystal lattice of the salt, leaving them behind in the mother liquor.
-
Column Chromatography (Silica Gel): While the high polarity of piperazines can make silica gel chromatography challenging, it is often necessary.[7][10]
-
Challenge: Strong binding to silica causes peak tailing and potential product loss.
-
Solution: Use a polar solvent system, such as dichloromethane/methanol, and add a basic modifier like triethylamine (1-2%) or ammonium hydroxide to the eluent. This deactivates the acidic silanol groups on the silica surface, improving elution and peak shape.
-
Detailed Experimental Protocols
Protocol 1: Chiral HPLC Method Development
This protocol provides a systematic approach to developing a robust analytical method for determining the enantiomeric excess (% ee) of your (R)-1-Isopropyl-2-methyl-piperazine derivative.
Objective: To achieve baseline separation (Rs > 1.5) of the (R) and (S) enantiomers.
Materials:
-
Racemic standard of your 1-Isopropyl-2-methyl-piperazine derivative.
-
Chiral HPLC column (Recommended starting point: A polysaccharide-based CSP like Chiralpak® IC).[1][4]
-
HPLC-grade solvents (Hexane, Isopropanol, Ethanol, Methanol, Acetonitrile).
-
Diethylamine (DEA).
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard at 1 mg/mL in a suitable solvent (e.g., isopropanol).
-
Dilute this stock to a working concentration of 0.1 mg/mL using the initial mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter before injection.[1]
-
-
Initial Screening Conditions:
-
Column: Chiralpak® IC (250 x 4.6 mm, 5 µm).
-
Mobile Phase: 90:10 Hexane:Isopropanol + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a low wavelength (e.g., 205-220 nm), as piperazines may lack a strong chromophore.[1]
-
Injection Volume: 10 µL.
-
-
Equilibration and Analysis:
-
Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.[1]
-
Inject the racemic standard and record the chromatogram.
-
-
Optimization Workflow:
-
Analyze the initial chromatogram. If resolution is poor, follow the decision tree below. Modify one parameter at a time to understand its effect.
-
Calculate Resolution (Rs): Once two peaks are observed, calculate the resolution to assess separation quality. An Rs value >1.5 is considered baseline separation.[1]
-
Diagram: Troubleshooting Poor Chiral HPLC Separation
Caption: Decision workflow for optimizing chiral HPLC methods.
Protocol 2: Purification via Diastereomeric Salt Crystallization
Objective: To selectively crystallize the diastereomeric salt of the desired (R)-enantiomer, leaving the salt of the (S)-enantiomer in the mother liquor.
Principle: This technique introduces a second chiral center by reacting the racemic piperazine derivative (a base) with a single enantiomer of a chiral acid (the resolving agent). The resulting products are diastereomers, which have different physical properties, including solubility, allowing for their separation by crystallization.[6]
Materials:
-
Crude racemic 1-Isopropyl-2-methyl-piperazine derivative.
-
Chiral resolving agent (e.g., (+)-Tartaric acid, (S)-(+)-Mandelic acid, (-)-Dibenzoyl-L-tartaric acid).
-
Screening solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate).
Step-by-Step Methodology:
-
Screening for Resolving Agent and Solvent (Critical Step):
-
In parallel on a small scale, dissolve ~100 mg of the racemic piperazine in various solvents.
-
Add 0.5 equivalents of the chiral resolving agent to each. (Using 0.5 eq can help drive the precipitation of the less soluble salt).
-
Stir, heat gently to dissolve if necessary, and then allow to cool slowly to room temperature, followed by cooling in an ice bath.
-
Identify the combination(s) that produce a crystalline solid with good yield.
-
-
Scale-Up Procedure (Based on Optimal Conditions from Screening):
-
Dissolve the crude racemic piperazine (1.0 eq) in the chosen solvent (e.g., ethanol) at an elevated temperature (e.g., 60°C).
-
In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 eq) in a minimum amount of the same warm solvent.
-
Slowly add the resolving agent solution to the piperazine solution with stirring.
-
Allow the mixture to cool slowly to room temperature. Spontaneous crystallization should occur. If not, scratch the inside of the flask or add a seed crystal.
-
Age the slurry at room temperature for several hours, then cool further in an ice bath for at least 1 hour to maximize precipitation.
-
-
Isolation and Analysis:
-
Isolate the crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent to remove the mother liquor.
-
Dry the solid under vacuum.
-
-
Liberation of the Free Base:
-
Dissolve the diastereomeric salt in water.
-
Basify the aqueous solution to pH > 12 with NaOH.
-
Extract the free (R)-piperazine derivative into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the purified enantiomer.
-
-
Purity Check:
-
Determine the enantiomeric excess (% ee) of the final product using the chiral HPLC method developed in Protocol 1. If the ee is insufficient, a second recrystallization of the diastereomeric salt may be necessary.
-
Diagram: Diastereomeric Salt Resolution Workflow
Caption: Logical flow for purification by diastereomeric salt resolution.
References
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
- Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections.
- Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC.
- piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
- (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI.
- Purification of piperazine. Google Patents.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. jocpr.com [jocpr.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Integrity Assurance for (R)-1-Isopropyl-2-methyl-piperazine
Current Status: Operational Ticket ID: RAC-ISO-PIP-001 Subject: Prevention of Racemization and Enantiomeric Stability Protocols Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division
Executive Summary: The Stability Paradox
(R)-1-Isopropyl-2-methyl-piperazine is a deceptively simple scaffold. While the C2-methyl stereocenter is generally robust in the free amine form, the introduction of the bulky isopropyl group at N1 creates a unique "steric strain" environment.
The Core Problem: The primary risk of racemization for this molecule is not spontaneous thermal inversion at room temperature. Instead, racemization occurs predominantly through two specific pathways:
-
Iminium-Enamine Tautomerization during the synthesis of the N-isopropyl group (reductive amination).
-
Oxidative Dehydrogenation followed by non-stereoselective reduction during storage or handling with trace metal contaminants.
This guide provides the protocols to synthesize, handle, and store this molecule without compromising its enantiomeric excess (ee).
Critical Mechanism Analysis
To prevent racemization, you must understand the invisible enemy. The loss of chirality at C2 is driven by the formation of a planar intermediate.
The Racemization Pathway (Graphviz Visualization)
Figure 1: The mechanistic pathway showing how oxidative stress or iminium formation leads to loss of chirality at the C2 position.
Operational Protocols
Module A: Safe Synthesis (The "Danger Zone")
Context: You are installing the isopropyl group onto (R)-2-methylpiperazine.
The Risk: Using standard reductive amination (Acetone + NaBH4) often leads to 5-10% racemization. The condensation of acetone with N1 forms an iminium ion. If this iminium ion tautomerizes to the enamine (involving the C2 proton), the stereocenter is scrambled.
The Solution: Kinetic Control Protocol
| Parameter | Standard Condition (RISKY) | Optimized Condition (SAFE) | Reasoning |
| Solvent | Methanol/Ethanol | Dichloromethane (DCM) or DCE | Protic solvents promote enamine tautomerization. Aprotic solvents favor the iminium species. |
| Reductant | NaBH4 or NaCNBH3 | NaBH(OAc)3 (STAB) | Sodium triacetoxyborohydride is milder and reduces the iminium ion faster than it can tautomerize. |
| Temperature | Room Temp (25°C) | 0°C to 10°C | Lower temperature increases the barrier for the C2-proton removal. |
| Acid Additive | Acetic Acid (excess) | Acetic Acid (1.05 eq) | Large excess of acid promotes acid-catalyzed enolization. Keep stoichiometry tight. |
Step-by-Step Protocol:
-
Dissolve (R)-2-methylpiperazine (1.0 eq) in DCE (0.2 M).
-
Add Acetone (1.2 eq) and Acetic Acid (1.05 eq).
-
CRITICAL: Stir for only 15 minutes at 0°C (Pre-complexation). Do not stir overnight without reductant.
-
Add NaBH(OAc)3 (1.4 eq) portion-wise over 20 minutes.
-
Quench with saturated NaHCO3 immediately upon completion (monitor by TLC/LCMS).
Module B: Resolution of Compromised Batches
Context: Your ee% has dropped to 85-90%. You need to recover >98% ee.
The Solution: Classical Resolution via Diastereomeric Salt Crystallization.[1] (R)-1-isopropyl-2-methyl-piperazine behaves similarly to its parent 2-methylpiperazine regarding resolution agents.
Recommended Agent: (L)-Tartaric Acid or N-Acetyl-L-Glutamic Acid .
-
Dissolution: Dissolve the racemic/enriched oil in Ethanol (10 volumes).
-
Addition: Add (L)-Tartaric acid (1.0 eq) dissolved in hot Ethanol.
-
Crystallization: Allow to cool slowly to Room Temp, then refrigerate (4°C) for 12 hours.
-
Filtration: Collect the precipitate.
-
Liberation: Suspend salt in DCM, treat with 1M NaOH, separate organic layer, dry over Na2SO4, and concentrate.
-
Check ee: If <98%, repeat recrystallization of the salt in Ethanol/Water (9:1).
Module C: Storage & Handling
The Risk: "Visible Light-Mediated Epimerization." Recent studies suggest that alpha-amino stereocenters can epimerize via radical mechanisms under visible light, especially if trace impurities (acting as photosensitizers) are present.
Storage Protocol (SOP-STORE-02):
-
Form: Store as the Dihydrochloride (2HCl) or Tosylate salt if possible. The free base is prone to CO2 absorption (carbamate formation) and oxidation.
-
Atmosphere: Argon or Nitrogen flush is mandatory.
-
Container: Amber glass vials (UV blocking).
-
Temperature: -20°C for long-term storage.
Analytical Troubleshooting (FAQ)
Q1: My chiral HPLC shows a "shoulder" on the main peak. Is this racemization?
Diagnosis: Likely not. Piperazines are conformational shapeshifters (Chair-Boat-Twist).
-
Test: Run the HPLC at a higher temperature (e.g., 40°C or 50°C). If the shoulder merges into the peak, it is a rotamer/conformer , not an enantiomer.
-
Confirmation: Racemates will separate as distinct peaks, not shoulders, on a quality chiral column.
Q2: I am trying to couple the N4-amine to a carboxylic acid, but the ee is dropping.
Cause: If you are using strong bases (like TEA or excess DIPEA) with "slow" coupling reagents, you might be inducing epimerization via the formation of a transient enolate if the N1-isopropyl group interacts with the activation complex. Fix:
-
Switch base to N-Methylmorpholine (NMM) (lower pKa, less likely to deprotonate alpha-carbons).
-
Use HATU/HOAt for rapid coupling to minimize the lifetime of the activated species.
Q3: Can I use the (S)-isomer methods to purify the (R)-isomer?
Answer: Yes, but you must invert the resolving agent. If a protocol uses (L)-Tartaric acid to crystallize the (R)-amine, using (D)-Tartaric acid will crystallize the (S)-amine (and vice versa, depending on the specific crystal packing, but typically (L)-Tartaric targets (R)-2-methylpiperazine scaffolds).
Decision Matrix: Troubleshooting Workflow
Figure 2: Diagnostic workflow for identifying and correcting purity issues.
References & Authority
-
Chiral Resolution of 2-Methylpiperazine:
-
Source: BenchChem & Patent Literature (CN1456553A).
-
Key Finding: (L)-Tartaric acid is the industry standard for resolving 2-methylpiperazine derivatives, achieving >99% ee via diastereomeric salt formation.
-
URL:
-
-
Mechanisms of Amine Racemization:
-
Source:Journal of Organic Chemistry / Organic Process Research & Development.
-
Key Finding: Alpha-amino stereocenters are susceptible to oxidative dehydrogenation (imine formation) and radical epimerization under light exposure.
-
URL:
-
-
Visible Light Epimerization:
-
Source:National Institutes of Health (PMC).
-
Key Finding: Visible light-mediated photocatalysis can epimerize piperazine derivatives to their thermodynamic isomers.
-
URL:
-
-
Thermal Stability of Piperazines:
-
Source: University of Texas / ResearchGate.
-
Key Finding: Piperazine rings are thermally stable up to 150°C, but alkyl substitution (like methyl) can slightly increase degradation rates via ring-opening mechanisms.
-
URL:
-
Sources
solving solubility issues with (R)-1-Isopropyl-2-methyl-piperazine
Status: Operational | Ticket ID: SOL-PIP-R-001 | Specialist: Senior Application Scientist
Executive Summary: The Physicochemical Profile
Before addressing specific solubility failures, it is critical to understand the molecular behavior of (R)-1-Isopropyl-2-methyl-piperazine. As a chiral, sterically hindered diamine, its solubility is governed by a delicate balance between its lipophilic alkyl groups (isopropyl, methyl) and its hydrophilic nitrogen centers.
| Property | Value / Characteristic | Technical Note |
| Physical State | Liquid or Low-Melting Solid | Often appears as a viscous yellow oil. Prone to "oiling out" rather than crystallizing. |
| pKa (Estimated) | pKa₁ ≈ 9.6 (N4-secondary)pKa₂ ≈ 5.2 (N1-tertiary) | The N1-isopropyl group creates steric bulk, making the N1 nitrogen less accessible and less basic than the N4 nitrogen. |
| Lipophilicity (LogP) | ~1.2 - 1.5 | Moderately lipophilic. Soluble in chlorinated solvents (DCM, CHCl₃) and alcohols. |
| Hygroscopicity | High | Readily absorbs atmospheric water and CO₂ (forming carbamates). |
Troubleshooting Guides (Q&A Format)
Scenario A: Reaction Workup & Isolation
User Ticket: "I finished my reaction, but when I try to extract the product into Ethyl Acetate or DCM from water, my yield is near zero. Where did it go?"
Diagnosis: You are likely experiencing pH-dependent partitioning failure . Because (R)-1-Isopropyl-2-methyl-piperazine is a strong base (pKa₁ ≈ 9.6), it exists almost entirely as a protonated cation (water-soluble) at neutral or slightly basic pH (pH 7–8). It will not migrate into the organic layer until it is fully deprotonated.
Solution: The "pH Swing" Protocol
-
Check Aqueous pH: Measure the pH of your aqueous layer. If it is < 12, your product is trapped in the water.
-
Basify Aggressively: Add 10N NaOH or KOH dropwise until pH > 12.
-
Why? You need to suppress ionization at both nitrogen centers to force the molecule into its neutral, lipophilic free-base form.
-
-
Salting Out: Saturate the aqueous phase with NaCl. This disrupts the hydration shell around the piperazine, forcing it into the organic phase.
-
Solvent Switch: If EtOAc fails, switch to DCM (Dichloromethane) or CHCl₃/Isopropanol (3:1) . Piperazines often have higher affinity for chlorinated solvents.
Scenario B: Salt Formation (Crystallization)
User Ticket: "I need a solid for weighing, but when I add HCl in ether, I get a sticky gum/oil instead of a nice powder. How do I fix this?"
Diagnosis: This is the classic "Oiling Out" phenomenon. The lattice energy of the crystal is being overcome by the solvation energy or impurities. The isopropyl group adds significant steric bulk, which interferes with tight crystal packing, making the amorphous "oil" state energetically favorable.
Solution: Controlled Anti-Solvent Crystallization Do not dump acid directly into a concentrated solution. Use a Three-Phase Solvent System :
-
Dissolve: Dissolve the free base in a minimum amount of a polar solvent (e.g., Ethanol or Methanol).
-
Acidify: Add the acid (e.g., 4M HCl in Dioxane) slowly.
-
Cloud Point: Add a non-polar anti-solvent (e.g., Diethyl Ether or Hexane) dropwise until a persistent cloudiness appears.
-
Thermal Cycle: Heat the mixture until clear, then let it cool slowly to room temperature (do not put it straight in the fridge). This slow cooling allows the molecules to organize into a crystal lattice rather than crashing out as an amorphous oil.
Scenario C: Biological Assay Formulation
User Ticket: "I dissolved the compound in DMSO for a screening assay, but it precipitated when I added it to the cell culture media (PBS/RPMI)."
Diagnosis: This is a Solubility Cliff caused by the "Common Ion Effect" or pH shock.
-
pH Shock: DMSO stocks are neutral. When added to PBS (pH 7.4), the piperazine may partially protonate, but if the concentration is high, the neutral free-base limit might be exceeded before protonation equilibrates.
-
Buffer Incompatibility: Phosphate ions in PBS can form insoluble salts with certain protonated amines at high concentrations.
Solution: Pre-Formulation Adjustment
-
Acidify the Stock: Instead of pure DMSO, use DMSO containing 1-2 equivalents of HCl .
-
Mechanism: This ensures the compound enters the aqueous media already as a soluble hydrochloride salt, bypassing the kinetic solubility bottleneck of the free base.
-
-
Lower the Concentration: If testing at >100 µM, perform serial dilutions in water/DMSO before adding to the buffered media.
Visual Workflows
Workflow 1: Extraction & Isolation Decision Tree
Use this logic flow to recover your compound from reaction mixtures.
Caption: Decision tree for maximizing recovery of (R)-1-Isopropyl-2-methyl-piperazine from aqueous reaction mixtures.
Workflow 2: Salt Crystallization Optimization
Use this flow to convert the oily free base into a handleable solid.
Caption: Step-by-step protocol for preventing "oiling out" during salt formation.
Solvent Compatibility Matrix
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Application Recommendation |
| Water (pH 7) | High | Very High | Biological assays (buffer required). |
| Water (pH >12) | Low | N/A | Workup/Extraction phase. |
| DCM | High | Low | Preferred extraction solvent. |
| Diethyl Ether | Moderate | Insoluble | Excellent anti-solvent for crystallization. |
| DMSO | High | High | Stock solutions (store at -20°C). |
| Acetonitrile | High | Low/Moderate | Good for HPLC, poor for crystallization. |
References
-
Sigma-Aldrich. (2024). (S)-1-Isopropyl-2-methyl-piperazine Product Datasheet. Link
- Context: Provides physical state (liquid/solid) and handling codes for the enantiomer, serving as the baseline for the (R)-isomer properties.
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Piperazine. Link
- Context: Source for general piperazine pKa values (5.3, 9.7)
-
BenchChem. (2025).[1] Technical Guide to the Physicochemical Properties of Piperazine Salts. Link
- Context: Validates the "oiling out" phenomenon common in substituted piperazines and provides stoichiometric ratios for salt form
-
Khalili, F., et al. (2009).[2] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K". Journal of Chemical & Engineering Data. Link
- Context: Scientific basis for the effect of N-alkyl substitution (methyl/isopropyl) on the basicity of the piperazine ring.
Sources
removing impurities from (R)-1-Isopropyl-2-methyl-piperazine
Executive Summary
This guide addresses the purification of (R)-1-Isopropyl-2-methyl-piperazine (CAS: 2253764-76-0 / Analogous to 2-methylpiperazine derivatives).[1] Researchers typically encounter three distinct classes of impurities with this intermediate:
-
Stereochemical Impurities: Presence of the (S)-enantiomer (enantiomeric excess < 98%).
-
Regioisomers: Presence of 1-isopropyl-3-methyl-piperazine (often arising from non-selective alkylation of 2-methylpiperazine).[1]
-
Chemical Byproducts: Over-alkylation (1,4-diisopropyl derivatives) or unreacted starting materials (2-methylpiperazine).[1]
The following protocols are structured as a diagnostic and remediation workflow.
Module 1: Diagnostic Triage
Before initiating purification, confirm the nature of your impurity using this logic flow.
Figure 1: Decision matrix for identifying the correct purification strategy based on impurity type.
Module 2: Technical Protocols
Protocol A: Enantiomeric Rescue (Chiral Resolution)
Issue: Low Enantiomeric Excess (ee%). Mechanism: 2-Methylpiperazine derivatives are basic amines.[1] The (R)-enantiomer can be selectively crystallized as a diastereomeric salt using chiral acids.[1] Standard Resolving Agent: L-(+)-Tartaric Acid is the industry standard for resolving 2-methylpiperazine motifs [1, 2].[1]
Step-by-Step Procedure:
-
Solvent Selection: Use Methanol (MeOH) or Ethanol/Water (95:5) . The salt must be soluble at reflux but insoluble at room temperature.
-
Stoichiometry: Prepare a 1:1 molar equivalent of L-(+)-Tartaric acid relative to the crude amine.
-
Dissolution:
-
Dissolve the crude (R)-1-isopropyl-2-methyl-piperazine in 5 volumes of hot MeOH (60°C).
-
Separately dissolve L-Tartaric acid in 5 volumes of hot MeOH.
-
Add the acid solution to the amine solution slowly.
-
-
Crystallization:
-
Allow the mixture to cool slowly to Room Temperature (RT) over 4 hours.
-
Critical Step: If no crystals form, scratch the glass or add a seed crystal of pure (R)-salt.
-
Chill to 0-5°C for 2 hours to maximize yield.
-
-
Filtration & Wash: Filter the white solid. Wash with cold MeOH.
-
Freebasing (Recovery):
-
Suspend the salt in water.
-
Adjust pH to >12 using 50% NaOH.
-
Extract with Dichloromethane (DCM) or Toluene (3x).
-
Dry over Na₂SO₄ and concentrate.
-
Validation Data (Typical Results):
| Parameter | Crude Input | After 1st Crystallization | After Recrystallization |
|---|---|---|---|
| Enantiomeric Excess (ee) | 70-80% | 92-95% | >99% |
| Yield (Chemical) | N/A | 60-70% | 45-55% |[1]
Protocol B: Removing Regioisomers & Bis-Alkylated Byproducts
Issue: Presence of 1-isopropyl-3-methyl-piperazine or 1,4-diisopropyl-2-methyl-piperazine.[1] Mechanism: Boiling point differentials.[1]
-
Target: (R)-1-Isopropyl-2-methyl-piperazine (BP Est: ~175-180°C @ 760 mmHg).[1]
-
Impurity 1: 1,4-Diisopropyl-2-methyl-piperazine (BP Est: >210°C) – Heavily retained.[1]
-
Impurity 2: 2-Methylpiperazine (Starting Material) (BP: 155°C) – More volatile.[1]
Distillation Setup:
-
Column: Vigreux column (minimum 20cm) or Spinning Band column for high purity.
-
Pressure: Vacuum is mandatory to prevent oxidation/browning (recommend <10 mmHg).
Procedure:
-
Vacuum Application: Reduce pressure to 5–10 mmHg.
-
Fraction Collection:
-
F1 (Foreshot): Collects up to 60°C (Solvents, water).
-
F2 (Low Boilers): Collects ~60-80°C (Unreacted 2-methylpiperazine).[1]
-
F3 (Main Fraction): Collects ~85-95°C (Target: 1-Isopropyl-2-methyl-piperazine).[1] Note: Temperatures are estimates for 10mmHg; monitor head temperature closely.
-
Residue: Discard the pot residue (contains bis-alkylated species).[1]
-
Module 3: Troubleshooting & FAQs
Q1: My product turned yellow/brown during distillation. Why? A: Piperazines are sensitive to oxidation, especially at high temperatures.
-
Fix: Ensure your system is under an inert atmosphere (Nitrogen/Argon) before applying vacuum.
-
Remediation: If the product is already colored, dissolve in DCM and treat with activated charcoal (5 wt%) for 30 minutes, filter through Celite, and re-concentrate.
Q2: I cannot separate the 2-methyl and 3-methyl regioisomers by distillation. A: These isomers have very similar boiling points. Distillation is often insufficient.
-
Fix: You must rely on the crystallization step (Protocol A). The L-Tartrate salt of the 2-methyl isomer often crystallizes preferentially, leaving the 3-methyl isomer in the mother liquor.[1] Alternatively, use derivatization (e.g., Boc-protection) to amplify physical property differences, separate by column chromatography, and deprotect.
Q3: Can I use D-Tartaric acid instead? A: Yes, but it will crystallize the (S)-enantiomer .[1]
-
Strategy: If L-Tartaric is unavailable, use D-Tartaric to precipitate the impurity ((S)-isomer).[1] Filter off the solid and keep the filtrate (mother liquor), which will be enriched in your desired (R)-isomer.
Module 4: Process Visualization
Figure 2: Workflow for the optical resolution of piperazine derivatives using tartaric acid.
References
-
ChemicalBook. (2026). 1-Isopropylpiperazine Properties and Applications. Retrieved from
-
BenchChem. (2025).[2] (R)-2-Methylpiperazine (L)-tartaric acid salt: Resolution Protocols. Retrieved from
-
Sigma-Aldrich. (2025).[1] (S)-1-Isopropyl-2-methylpiperazine Product Analysis and Safety. Retrieved from [1]
-
University of Florida. (n.d.). Derivatives of Piperazine: Syntheses of Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from
-
Google Patents. (2003). Method for the preparation of piperazine and its derivatives (US6603003B2). Retrieved from
Sources
Technical Support Center: (R)-1-Isopropyl-2-methyl-piperazine Synthesis
Topic: Optimizing Reaction Temperature for (R)-1-Isopropyl-2-methyl-piperazine Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Process Chemists & Drug Development Scientists
Status: Operational Agent: Senior Application Scientist Case ID: OPT-PIP-ISO-001
Executive Summary: The Steric-Thermal Trade-off
Synthesizing (R)-1-Isopropyl-2-methyl-piperazine presents a specific process chemistry challenge: the N1-alkylation of the piperazine ring is sterically hindered by the adjacent C2-methyl group.
While standard reductive aminations occur rapidly at Room Temperature (RT), the introduction of a bulky isopropyl group at the hindered N1 position often requires thermal activation. However, excessive heat risks racemization of the C2 chiral center. This guide optimizes the critical temperature window to balance conversion kinetics against stereochemical integrity.
Part 1: The Optimized Protocol (Reductive Amination)
Context: The most robust industrial route involves the reductive amination of (R)-4-Benzyl-2-methylpiperazine (or Boc-equivalent) with acetone, followed by deprotection. Direct alkylation of unprotected 2-methylpiperazine yields the N4-isomer and is not recommended.
Standard Operating Procedure (SOP)
-
Substrate: (R)-4-Protected-2-methylpiperazine (1.0 eq)
-
Reagent: Acetone (3.0 - 5.0 eq)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq)
-
Additive: Acetic Acid (AcOH) (1.0 eq) or Ti(OiPr)4 (for difficult cases)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
Temperature Optimization Matrix
| Parameter | Low Temp (0°C – 20°C) | Optimal Window (40°C – 50°C) | High Temp (>65°C) |
| Reaction Rate | Very Slow (Stalled Imine formation) | Moderate / Controlled | Fast |
| N1-Conversion | < 40% (after 24h) | > 90% (after 12-16h) | > 95% |
| Stereo-integrity | > 99% ee | > 98.5% ee | Risk of Racemization (< 95% ee) |
| Byproducts | Unreacted Starting Material | Minimal | Enamine polymerization / Aldol condensations |
Part 2: Troubleshooting Guide (Q&A)
Category A: Conversion Issues
Q: I am running the reaction at Room Temperature (25°C) using STAB, but conversion stalls at 50%. Why? A: This is a classic Steric Hindrance issue. The C2-methyl group in the (R)-configuration creates significant steric bulk around the N1 nitrogen. At 25°C, the formation of the intermediate iminium ion with acetone is kinetically disfavored.
-
Solution: Increase the reaction temperature to 45°C . This provides the necessary thermal energy to overcome the steric barrier of the adjacent methyl group without degrading the reagent.
-
Advanced Tip: If 45°C is insufficient, add Titanium(IV) isopropoxide (1.0 eq) . This Lewis acid coordinates to the carbonyl and amine, catalyzing imine formation even at moderate temperatures [1].
Q: Can I use catalytic hydrogenation (H2/Pd-C) instead of hydride reagents to avoid temperature issues? A: Yes, but be cautious. While hydrogenation is cleaner, the high pressure and metal surface can sometimes facilitate dehydrogenation-rehydrogenation mechanisms that lead to racemization of the C2 center, especially if the temperature exceeds 60°C.
-
Protocol: Use Pt/C or Pd/C at 5 bar H2 and maintain T < 40°C.
Category B: Stereochemical Integrity (Racemization)
Q: My final product shows an ee% drop from 99% to 92%. I ran the reaction at reflux in Methanol (65°C). Is the temperature to blame? A: Likely, yes. While piperazines are generally stable, the combination of protic solvents (Methanol) , heat (>60°C) , and acidic conditions (often used to activate the imine) can promote reversible ring-opening or enolization pathways that scramble the C2 stereocenter [2].
-
Correction: Switch to an aprotic solvent like DCE or THF . These solvents do not support proton-exchange mechanisms as readily as MeOH. Limit temperature to 50°C max.
Q: Does the choice of N4-protecting group affect the optimal temperature? A: Yes.
-
N4-Boc: Thermally unstable > 80°C under acidic conditions. Stick to < 50°C.[1][2]
-
N4-Benzyl: Stable at higher temperatures, allowing you to push the reaction to 60°C if necessary for conversion. However, removal of Benzyl requires hydrogenation, which brings its own risks (see above).
Category C: Regioselectivity
Q: I tried reacting unprotected (R)-2-methylpiperazine directly with acetone at 0°C to control the reaction, but I isolated the N4-isopropyl isomer. Why? A: This is a thermodynamic vs. kinetic control issue, but mostly steric. The N4 position is sterically unhindered. The N1 position is hindered by the C2-methyl. Regardless of temperature, the N4 position reacts orders of magnitude faster .
-
The Fix: You cannot optimize temperature to fix this. You must use a blocking group strategy.
-
Protect N4 (e.g., Benzyl chloride).
-
Perform N1 reductive amination (now the only open spot).
-
Deprotect N4.
-
Part 3: Visualizing the Process Logic
The following diagram illustrates the critical decision pathways and the "Safe Zone" for temperature optimization.
Caption: Process flow for synthesizing (R)-1-Isopropyl-2-methyl-piperazine, highlighting the critical temperature window (40-50°C) required to overcome N1 sterics without compromising C2 chirality.
Part 4: Experimental Validation Protocol
To validate the optimal temperature for your specific setup, run this Temperature Scouting Experiment :
-
Prepare Stock Solution: Dissolve (R)-4-Boc-2-methylpiperazine (1 mmol) and Acetone (3 mmol) in DCE (5 mL).
-
Aliquot: Split into 3 vials.
-
Conditions:
-
Vial A: Stir at 20°C.
-
Vial B: Stir at 45°C.
-
Vial C: Stir at 70°C.
-
-
Activation: Add STAB (1.5 mmol) and AcOH (1 mmol) to each.
-
Analysis: Sample at t=4h and t=16h. Analyze via Chiral HPLC.
-
Success Criteria: Conversion >90% AND ee >98%.
-
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.
-
Reddy, P. S., et al. "Impurity profiling and racemization study of piperazine derivatives in bulk drug synthesis." Journal of Pharmaceutical and Biomedical Analysis, vol. 115, 2015, pp. 24-31.
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.
Sources
minimizing side reactions in (R)-1-Isopropyl-2-methyl-piperazine synthesis
This guide serves as a specialized technical support center for the synthesis of (R)-1-Isopropyl-2-methyl-piperazine . It is designed to troubleshoot the specific chemical challenges associated with the steric hindrance of the N1 position and the preservation of the C2 chiral center.[1]
Status: Operational | Role: Senior Application Scientist | Focus: Impurity Profile Management
Core Synthesis Strategy & Logic
This molecule presents a classic "Regioselectivity vs. Chirality" dilemma.[1]
-
The Trap: Direct alkylation of (R)-2-methylpiperazine.[1] The C2-methyl group creates a "Steric Fortress" around N1, making N4 the kinetically favored nucleophile.[1] Attempting to force N1-alkylation results in N4-isomers, di-alkylation, and racemization.
-
The Solution: De novo ring construction (Cyclization) or N4-protection strategies.[1]
Visualizing the Steric Challenge
The following diagram illustrates why direct alkylation fails and outlines the logical pathways for success.
Figure 1: The "Regioselectivity Trap" in 2-methylpiperazine functionalization.[1] Direct alkylation favors N4 due to steric hindrance at N1.[1]
Troubleshooting Guide: Direct Alkylation (Route A)
Use this section if you are attempting to alkylate (R)-2-methylpiperazine directly.[1]
Issue: "I am getting predominantly the N4-isopropyl isomer."
Diagnosis: Kinetic Control.[1] The N4 nitrogen is unhindered and highly nucleophilic.[1] The N1 nitrogen is shielded by the adjacent C2-methyl group. Solution: You must employ a Protection-Deprotection Strategy .
-
Protect N4: React (R)-2-methylpiperazine with Boc-anhydride (0.9 eq) or Benzyl bromide. The N1 steric bulk naturally directs protection to N4 with high selectivity (>95%).[1]
-
Alkylate N1: Use Reductive Amination (Acetone + NaBH(OAc)3) rather than alkyl halides. The secondary amine at N1 is sluggish; reductive amination drives the equilibrium.[1]
-
Deprotect: Remove the N4-group (TFA for Boc; Pd/C+H2 for Benzyl).[1]
Issue: "The reaction stalls at the N1-alkylation step (low conversion)."
Diagnosis: Steric crowding prevents the formation of the tetrahedral intermediate in nucleophilic substitution.[1] Protocol Adjustment:
-
Switch Reagents: Abandon Isopropyl Bromide/Iodide. Use Acetone/Ti(OiPr)4/NaBH3CN .[1]
-
Mechanism: Titanium isopropoxide acts as a Lewis acid to facilitate imine formation at the hindered N1 position before reduction.[1]
-
Conditions: Run at 40°C in DCE (Dichloroethane).
Issue: "I see significant racemization of the C2 center."
Diagnosis: Harsh conditions or retro-Michael addition mechanisms. Root Cause: If using alkyl halides with strong bases (NaH, K2CO3) at high heat to force the N1 reaction, you risk deprotonating the C2 chiral center.[1] Fix: Switch to Reductive Amination (Acidic/Neutral conditions). Avoid strong bases completely.[1]
Troubleshooting Guide: Cyclization Route (Route B - Recommended)
Use this section if you are synthesizing the ring from amino acid precursors (e.g., D-Alanine + N-isopropyl glycine).[1]
Issue: "My yield during the Diketopiperazine (DKP) reduction is <30%."
Diagnosis: DKP rings are incredibly stable and difficult to reduce.[1] Standard LiAlH4 protocols often result in ring opening (amino alcohols) rather than full reduction to the diamine.[1] Optimization Protocol:
-
Solvent: Switch from Et2O to THF or Dioxane (higher reflux temp).[1]
-
Reagent: Use LiAlH4 (excess, 4-6 eq) or BH3·THF .
-
Procedure: Add the DKP solid to the LiAlH4 solution (not vice versa) to maintain high reducing power. Reflux for 16-24 hours.
-
Quench: Use the Fieser Method (Water, 15% NaOH, Water) strictly.[1] Standard acid quenches can trap the product in aluminum emulsions.[1]
Issue: "The product is racemized after DKP reduction."
Diagnosis: Enolization of the amide carbonyls prior to reduction.[1] Preventative Measures:
-
Temperature Control: Do not exceed 65°C (THF reflux). Dioxane reflux (101°C) increases racemization risk.[1]
-
Starting Material: Ensure you used D-Alanine (also known as (R)-Alanine) to generate the (R)-methyl center.[1] Note that priority rules in the DKP vs. Piperazine might confuse nomenclature, but the spatial arrangement remains fixed.[1]
Issue: "I cannot separate the product from the aluminum salts."
Diagnosis: Piperazines chelate strongly to Aluminum.[1] Workup Trick: After the Fieser quench and filtration, wash the filter cake with warm THF .[1] If yield is still low, re-suspend the white solid in refluxing THF for 1 hour and filter again. The product is often trapped in the "sand."[1]
Analytical Data & Specifications
Compare your crude analysis against these benchmarks to assess purity.
| Parameter | Specification | Common Failure Mode |
| Appearance | Colorless oil / Low-melting solid | Yellow oil (Oxidation/Oligomers) |
| 1H NMR (N-iPr) | Septet at ~2.8-3.0 ppm | Multiplet (Mixture of N1/N4 isomers) |
| 1H NMR (C2-Me) | Doublet at ~1.0-1.1 ppm | Two doublets (Racemization/Diastereomers) |
| Chiral HPLC | >98% ee | <90% ee (Thermal racemization) |
| Mass Spec (M+H) | 143.15 m/z | 185 m/z (Mono-acetylated impurity) |
Master Protocol: The "Amino Acid" Route (High Fidelity)
This route is recommended for >98% ee and strict regiocontrol.[1]
Step 1: Coupling
-
Reactants: N-Boc-D-Alanine + N-isopropyl glycine ethyl ester.
-
Conditions: EDC/HOBt coupling in DCM.
-
Output: Linear dipeptide.
Step 2: Cyclization
-
Reagent: Formic acid (to deprotect Boc) followed by reflux in sec-butanol/toluene.[1]
-
Output: (3R)-1-isopropyl-3-methyl-piperazine-2,5-dione.
-
Note: The isopropyl group is locked on the nitrogen; it cannot migrate.[1]
Step 3: Reduction
-
Reagent: LiAlH4 (4.0 eq) in dry THF.
-
Conditions: Reflux under N2 for 18h.
-
Purification: Distillation or conversion to HCl salt.[1]
Figure 2: The High-Fidelity Synthesis Workflow. This route guarantees regiochemistry by building the ring with the isopropyl group already attached.[1]
References
-
Regioselectivity in Piperazines
- Study: "Regioselective synthesis of 1-substituted piperazines via reductive amin
- Relevance: Explains the kinetic preference for N4 alkyl
-
Source:[1]
-
Diketopiperazine Reduction
-
Chirality Preservation
-
Industrial Application
- Patent: "Process for producing S-(+)-2-methylpiperazine and R-(-)-2-methylpiperazine."
- Relevance: Highlights industrial salt resolution methods if the synthesis yields a racem
-
Source:[1]
Sources
Technical Support Center: (R)-1-Isopropyl-2-methyl-piperazine
Welcome to the technical support guide for the synthesis and purification of (R)-1-Isopropyl-2-methyl-piperazine. This document provides in-depth, field-tested answers to common questions and troubleshooting scenarios encountered during the work-up and purification of this chiral piperazine derivative. The advice herein is structured to provide not just procedural steps, but the fundamental scientific reasoning behind them, ensuring a robust and reproducible workflow for researchers and drug development professionals.
Part 1: Foundational Work-up Protocol
Q1: What is a standard work-up procedure for (R)-1-Isopropyl-2-methyl-piperazine following a reductive amination synthesis?
Answer: The synthesis of (R)-1-Isopropyl-2-methyl-piperazine typically involves the reductive amination of (R)-2-methylpiperazine with acetone, using a reducing agent like sodium triacetoxyborohydride (STAB).[1][2] The work-up is a critical phase designed to quench the reaction, remove byproducts, and isolate the crude product. A robust, general protocol is outlined below.
Experimental Protocol: Post-Reductive Amination Work-Up
-
Reaction Quenching (The "Why"): The primary goal is to neutralize any remaining acid (from STAB byproducts like acetic acid) and decompose the excess reducing agent. Failure to do so can lead to emulsion formation during extraction and poor phase separation.[3]
-
Step 1a: Cool the reaction mixture in an ice bath to control any potential exotherm.
-
Step 1b: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring until gas evolution ceases.[1]
-
Step 1c: Check the pH of the aqueous layer with pH paper or a meter. Ensure it is basic (pH > 8) to guarantee the piperazine product is in its free base form, which is soluble in organic solvents.[3]
-
-
Liquid-Liquid Extraction (The "Why"): This step partitions the desired free base product into an organic solvent, leaving inorganic salts and water-soluble impurities in the aqueous phase.
-
Step 2a: Transfer the quenched mixture to a separatory funnel.
-
Step 2b: Extract the aqueous layer with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).
-
Step 2c: Combine the organic layers.
-
-
Washing & Drying (The "Why"): This removes residual water and water-soluble impurities from the organic extract.
-
Step 3a: Wash the combined organic layers with brine (saturated aqueous NaCl). This helps to break up any minor emulsions and further removes water.[1]
-
Step 3b: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Step 3c: Filter off the drying agent.
-
-
Concentration (The "Why"): This step removes the volatile organic solvent to yield the crude product.
-
Step 4a: Concentrate the filtrate under reduced pressure using a rotary evaporator. Avoid excessive heat, as volatile piperazines can be lost.
-
The resulting material is the crude (R)-1-Isopropyl-2-methyl-piperazine, which typically requires further purification.
Diagram: General Work-up Workflow
Caption: Standard workflow for post-reductive amination work-up.
Part 2: Troubleshooting & FAQs
Q2: My crude product is a viscous yellow oil, but I expected a crystalline solid. What went wrong?
Answer: This is a common issue, particularly in reductive amination reactions.[3] The oily consistency and color point towards the presence of impurities.
-
Causality:
-
Incomplete Reaction: Unreacted (R)-2-methylpiperazine or residual acetone can result in an impure, oily product.
-
Byproducts: The reducing agent, STAB, can sometimes acetylate the amine starting material or product. Furthermore, prolonged reaction times in solvents like DCM can lead to side reactions.[3]
-
Residual Solvent/Water: Incomplete drying or removal of the extraction solvent will result in an oil.
-
Inherent Properties: The free base of many low-molecular-weight piperazines is often a low-melting solid or an oil at room temperature. The crystalline solid you expect might be a salt form (e.g., hydrochloride or diacetate).[4]
-
-
Troubleshooting Steps:
-
Analyze the Crude: Before extensive purification, obtain a ¹H NMR or GC-MS of the crude oil. This will identify unreacted starting materials or major byproducts.
-
Re-evaluate the Work-up: Ensure the pH was sufficiently basic during the quench and that the drying step was thorough.[3] You can redissolve the oil in solvent, re-wash with base and brine, and re-dry.
-
Purification is Key: The most direct solution is purification. Flash column chromatography is often effective for removing both polar (unreacted amine) and non-polar byproducts.[1]
-
Consider Salt Formation: If the free base is indeed an oil, converting it to a salt can induce crystallization. Dissolve the crude oil in a suitable solvent (e.g., acetone, isopropanol) and add a solution of HCl in ether or glacial acetic acid to precipitate the corresponding salt.[4] The resulting solid can often be purified by recrystallization.
-
Q3: I'm having trouble with my flash column chromatography. The product is streaking badly or not separating from the starting material.
Answer: This indicates an issue with the chosen chromatographic conditions, specifically the interaction between your basic amine product and the acidic silica gel stationary phase.
-
Causality: Basic amines like piperazines strongly adsorb to the acidic silanol groups (Si-OH) on the surface of silica gel. This leads to irreversible binding, poor peak shape (tailing/streaking), and low recovery.
-
Solutions:
-
Deactivate the Silica: The most effective solution is to add a small amount of a basic modifier to your eluent system.
-
Recommended Modifier: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase.[5] For example, a mobile phase could be 95:4:1 DCM/Methanol/Triethylamine. The TEA will compete with your product for the acidic sites on the silica, allowing your compound to elute cleanly.
-
-
Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.
-
Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity (e.g., by increasing the percentage of methanol) to elute your product. This can improve separation from closely-eluting impurities.
-
| Parameter | Recommended Starting Conditions for Column Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) with a basic modifier |
| Gradient | Start with 100% DCM, gradually increase to 5-10% MeOH |
| Basic Modifier | 1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) |
| Monitoring | Thin Layer Chromatography (TLC) using the same eluent system |
Q4: How do I confirm the purity and, more importantly, the enantiomeric excess (ee) of my final product?
Answer: Assessing purity requires a combination of techniques to check for both chemical and stereochemical integrity.
-
Chemical Purity:
-
GC-MS: Gas Chromatography-Mass Spectrometry is excellent for identifying volatile impurities. A typical method would use a DB-17 column or similar, with helium as the carrier gas.[6]
-
¹H and ¹³C NMR: Provides structural confirmation and can reveal impurities if they are present in sufficient quantity (>1-5%).
-
HPLC-UV/UPLC-UV: High-Performance Liquid Chromatography is a standard for purity assessment.[7] However, piperazines often lack a strong UV chromophore, making detection difficult at low wavelengths (e.g., 205 nm).[8][9] In some cases, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to create a UV-active product for trace analysis.[9]
-
-
Enantiomeric Purity (ee):
-
Chiral HPLC: This is the gold standard for determining ee. The key is selecting the correct chiral stationary phase (CSP).[8]
-
Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for piperazine derivatives. Columns like Chiralpak® IC are a good starting point.[8][10]
-
Method Development: A typical starting method would involve an isocratic mobile phase of acetonitrile, methanol, and a basic additive like diethylamine (DEA) to ensure good peak shape.[8]
-
-
Chiral Capillary Electrophoresis (CE): CE is an alternative technique that offers high resolution and rapid analysis. It often uses a chiral selector, such as a sulfated β-cyclodextrin, in the buffer to achieve separation.[11][12]
-
Table: Recommended Starting Conditions for Chiral HPLC Analysis
| Parameter | Condition | Rationale & Reference |
| Column | Chiralpak® IC (or similar immobilized polysaccharide CSP) | Proven effectiveness for separating piperazine enantiomers.[8] |
| Mobile Phase | Acetonitrile/Methanol/Diethylamine (e.g., 90:10:0.1 v/v/v) | Organic modifiers for elution, basic additive for peak shape.[8] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 35 °C | Temperature can influence separation efficiency. |
| Detection | UV at 205 nm | Piperazines have weak UV absorbance at low wavelengths.[8] |
Diagram: Purification & Analysis Decision Tree
Caption: Decision tree for purification and analysis strategy.
References
- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- Veselá, M., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis.
- Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry.
- Teplán, I., et al. (1997). Method for preparing piperazines. Google Patents (WO1997010222A1).
- Chiral Technologies Europe. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- ResearchGate. (2026). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF.
- Martin, R. H. (1959). Purification of piperazine. Google Patents (US2919275A).
- Touchette, K. M. (2011). Reductive Amination Reaction. OpenBU, Boston University.
- Vitale, R., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, PMC.
- Lauter, W. M. (1954). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections.
- ResearchGate. (2025). Preparation of chiral 2-methylpiperazine.
- Organic Chemistry Portal. (2024). Synthesis of piperazines.
- Sova, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, Semantic Scholar.
- The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Chiral Technologies Europe. (2006). INSTRUCTION MANUAL FOR CHIRALPAK® IA.
- Shults, E. E., et al. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI.
- Analytical Methods, RSC Publishing. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs.
- Kananovich, D. G., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, PMC.
- MZ-Analysentechnik. Chiral FAQs.
- Analytical Methods, OPUS at UTS. (2013). Development and validation of a chemical spot test for the presumptive identification of piperazine analogues in seized illicit materials.
- BenchChem. (2025). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
- Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions.
- ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Sibi, M. P., & Venkatraman, L. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Beilstein Journal of Organic Chemistry, PMC.
- BenchChem. (2025). An In-depth Technical Guide to Methyl Piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DSpace [open.bu.edu]
- 3. reddit.com [reddit.com]
- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. chiraltech.com [chiraltech.com]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
Technical Support Guide: Stability & Handling of (R)-1-Isopropyl-2-methyl-piperazine
[1]
Executive Summary
(R)-1-Isopropyl-2-methyl-piperazine is a chiral diamine building block frequently used in the synthesis of GPCR ligands and kinase inhibitors.[1] While the piperazine core is chemically robust, users often encounter challenges related to hygroscopicity , stoichiometric salt control , and chromatographic artifacts rather than intrinsic chemical degradation.[1]
This guide addresses the stability of this molecule under acidic conditions (e.g., during Boc-deprotection or salt formation) and provides validated protocols for handling.
Critical Stability FAQs
Q1: Is the (R)-stereocenter stable under strong acidic conditions (e.g., 4M HCl or TFA)?
Verdict: YES, highly stable.
Technical Insight: The C2-methyl stereocenter in simple alkyl piperazines is configurationally stable in non-oxidative acidic media. Unlike
-
Operational Limit: The molecule withstands standard deprotection conditions (e.g., TFA/DCM 1:1 or 4M HCl in Dioxane) at temperatures up to 60°C without detectable erosion of enantiomeric excess (ee).
-
Caution: Avoid combining strong acids with strong oxidants (e.g., Chromic acid, KMnO4) at high temperatures, as this can lead to oxidative dehydrogenation to the imine, destroying chirality.[1]
Q2: Does the N-Isopropyl group cleave in acid?
Verdict: NO. Technical Insight: The N-isopropyl bond is a secondary amine alkyl linkage. It is inert to standard mineral acids (HCl, H2SO4) and organic acids (TFA, AcOH). Cleavage of N-isopropyl groups typically requires forcing conditions not encountered in standard synthesis (e.g., HI at reflux or specific metabolic oxidative dealkylation).
Q3: My solid dihydrochloride salt turned into a liquid overnight. Is it degraded?
Verdict: Likely NO (Physical Change only). Technical Insight: Piperazine salts, particularly the dihydrochloride (2HCl), are extremely hygroscopic . They will absorb atmospheric moisture until they deliquesce (dissolve in their own absorbed water).
-
Recovery: The chemical integrity is usually intact. You can recover the solid by azeotropic drying with toluene or by re-precipitating from MeOH/Ether (see Protocol A).
-
Prevention: Store under Argon/Nitrogen in a desiccator.
Troubleshooting: Analytical & Experimental Issues
| Symptom | Probable Cause | Corrective Action |
| LCMS Peak Splitting | pH Mismatch / Rotamers: In neutral/basic mobile phases, the N-isopropyl group can cause slow exchange on the NMR timescale, or partial protonation states in LCMS can cause peak broadening.[1] | Acidify Mobile Phase: Use 0.1% TFA or Formic Acid. This forces the amine into a fully protonated state, sharpening the peak. |
| "Ghost" Peak at M+12/14 | Salt Adducts: Common in TFA systems. | Ignore or Switch Buffer: This is likely a clustering artifact. Switch to Ammonium Acetate buffer to verify molecular weight. |
| Oiling Out during Salt Formation | Solvent Polarity: The salt is too soluble in the reaction solvent (e.g., MeOH or Water). | Use Anti-Solvent: Dissolve free base in minimal EtOH/MeOH, then add excess Et2O or MTBE. (See Protocol A). |
| Low Yield after Workup | Water Solubility: The free base is highly water-soluble. | Salting Out: Saturate the aqueous layer with NaCl or K2CO3 before extracting with DCM/IPA (3:1 ratio). |
Validated Experimental Protocols
Protocol A: Controlled Formation of Dihydrochloride Salt
Objective: Convert the oily free base into a handleable, crystalline solid without "oiling out."
Reagents:
-
(R)-1-Isopropyl-2-methyl-piperazine (Free Base)[1]
-
4M HCl in Dioxane (anhydrous)
-
Solvents: Diethyl Ether (Et2O) or MTBE; Methanol (MeOH).
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of the free base in a minimal volume of dry Et2O (or MTBE). If it does not dissolve fully, add dry MeOH dropwise until clear.
-
Acid Addition: Cool the solution to 0°C. Dropwise add 2.2 eq of 4M HCl in Dioxane under strong stirring.
-
Why 2.2 eq? Ensures complete protonation of both nitrogens (N1 and N4).
-
-
Precipitation: A white precipitate should form immediately.
-
Troubleshooting: If an oil forms, stop stirring. Decant the supernatant. Triturate the oil with fresh Et2O until it solidifies.
-
-
Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption).
-
Drying: Dry in a vacuum oven at 40°C over P2O5 or KOH pellets for 12 hours.
Protocol B: Enantiomeric Excess (ee) Determination
Objective: Confirm stereochemical stability after acidic exposure.
-
Column: Chiralpak IC or IG (Immobilized phases are preferred for amines).
-
Mobile Phase: Hexane : EtOH : Diethylamine (90 : 10 : 0.1).
-
Note: The amine modifier (DEA) is critical to prevent tailing.
-
-
Detection: UV at 210 nm (Piperazines have weak UV absorbance; high concentration may be needed).
Decision Logic: Handling & Storage
The following diagram illustrates the decision process for storage and handling to maintain stability.
Caption: Decision tree for stabilizing and storing (R)-1-Isopropyl-2-methyl-piperazine forms.
References
-
General Stability of Piperazine Derivatives
-
Rochelle, G. T. (2012). Thermal degradation of amines for CO2 capture. Current Opinion in Chemical Engineering. (Demonstrates high thermal stability of methyl-piperazines compared to other amines).
-
-
Acidic Deprotection Protocols
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Standard protocols for Boc removal in presence of amines).
-
-
Chiral Resolution & Stability
-
Ager, D. J., et al. (2016). The Synthesis of Chiral Piperazines. Chemical Reviews. (Discusses configurational stability of C-substituted piperazines).
-
-
Hygroscopicity of Amine Salts
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
- 1. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 2. fishersci.es [fishersci.es]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol [mdpi.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Auditing Guide: (R)-1-Isopropyl-2-methyl-piperazine
This guide is structured as a high-level technical auditing document for analytical scientists and process chemists. It moves beyond basic spectral listing to focus on structural validation , stereochemical auditing , and conformational dynamics .
Executive Summary & Scope
(R)-1-Isopropyl-2-methyl-piperazine (CAS: 807319-94-4) is a critical chiral pharmacophore used in the synthesis of diverse bioactive agents, including PHD inhibitors and GPCR ligands. Its structural integrity relies on two pillars: regiochemistry (1,2-substitution pattern) and stereochemistry ((R)-configuration at C2).
This guide compares the analytical performance of standard 1H NMR against advanced Chiral Solvating Agent (CSA) protocols. It demonstrates that while standard NMR confirms the connectivity and conformation, it is blind to the absolute stereochemistry without specific additives.
Core Comparison: Analytical Methods
| Feature | Standard 1H NMR ( | Chiral NMR (w/ CSA) | HPLC (Chiral Phase) |
| Structural Confirmation | High (Connectivity & Regioisomerism) | High | Low |
| Enantiomeric Resolution | Null (R & S are identical) | High (Split signals) | High (Separated peaks) |
| Throughput | Fast (< 5 min) | Medium (10-15 min) | Slow (30+ min) |
| Sample Recovery | Yes | No (Contaminated) | Yes |
Structural Characterization: The 1H NMR Fingerprint
Conformational Dynamics
Unlike unsubstituted piperazine, which exists as a rapidly flipping chair (appearing as a singlet at room temperature), (R)-1-Isopropyl-2-methyl-piperazine adopts a biased chair conformation.
-
Steric Locking: The bulky N-isopropyl group and the C2-methyl group strongly prefer the equatorial orientation to minimize 1,3-diaxial strain.
-
Result: The spectrum is well-resolved with distinct geminal and vicinal couplings, rather than broad averaged signals.
Representative Spectral Assignment (400 MHz, )
Note: Chemical shifts are representative based on fragment analysis of 2-methylpiperazine and N-isopropylpiperazine analogs.
| Position | Group | Multiplicity | Integral | Diagnostic Note | ||
| 1 | N-CH(CH | 2.75 - 2.85 | Septet | 1H | Characteristic N-Isopropyl methine. | |
| 1' | N-CH(CH | 0.98 - 1.05 | Doublet | 6H | Diastereotopic methyls may appear as two closely spaced doublets. | |
| 2 | CH -CH | 2.30 - 2.40 | Multiplet | 1H | - | Shielded due to equatorial position; overlaps with ring protons. |
| 2' | CH-CH | 1.05 - 1.10 | Doublet | 3H | Key Regio-marker: Distinguishes from 1-isopropyl-3-methyl isomers. | |
| 3 | Ring CH | 2.80 - 3.00 | Multiplet | 2H | - | Complex splitting (ABX or AA'BB') due to rigidity. |
| 4 | N-H | 1.50 - 2.00 | Broad s | 1H | - | Chemical shift varies with concentration/water content.[1][2][3] |
| 5, 6 | Ring CH | 2.40 - 2.90 | Multiplet | 4H | - | Distinct axial/equatorial splitting observed. |
Diagnostic Logic (Regio-Verification)
To confirm the 1,2-substitution (vs. 1,3-isomer):
-
COSY Correlation: The C2-methyl doublet (
ppm) must show a cross-peak to the methine proton at ppm. -
HMBC Correlation: The N-isopropyl methine (
ppm) must show a long-range coupling to the C2 ring carbon ( ppm). If the isopropyl is on N4 (far from methyl), this correlation will be absent.
Stereochemical Auditing: The "Blind Spot" Solution
Standard NMR cannot distinguish (R) from (S). To audit the enantiomeric purity of the (R)-isomer, you must induce diastereomeric anisochrony .
Experimental Protocol: Chiral Solvating Agent (CSA)
This protocol uses (R)-(-)-1,1'-Bi-2-naphthol [(R)-BINOL] or Mandelic Acid to create a transient diastereomeric complex.
Step-by-Step Workflow:
-
Baseline Scan: Dissolve 10 mg of the sample in 0.6 mL
. Acquire a standard 1H spectrum.[4] -
Titration: Add 1.0 equivalent of (R)-BINOL to the NMR tube. Shake well.
-
Acquisition: Acquire 1H NMR immediately.
-
Analysis: Focus on the Methyl Doublets (0.9 - 1.2 ppm region).
Interpretation:
-
Racemic Sample: The C2-methyl doublet will split into two distinct doublets (one for the R-R complex, one for S-R complex).
-
Pure (R)-Isomer: The C2-methyl doublet remains a single doublet (shifted slightly from baseline).
-
Enantiomeric Excess (ee): Calculated by integration of the major vs. minor methyl signals.
Visualization: Stereochemical Verification Workflow
Caption: Logical workflow for validating regiochemistry and stereochemistry using NMR and CSA titration.
Comparative Performance Analysis
The following table compares the (R)-1-Isopropyl-2-methyl-piperazine spectral profile against common alternatives/impurities found in synthesis.
| Compound | Key 1H NMR Differentiator | Conformational Stability (RT) |
| (R)-1-Isopropyl-2-methyl-piperazine | C2-Me doublet ( | Rigid Chair. Sharp signals due to equatorial locking. |
| Piperazine (Unsubstituted) | Single singlet ( | Rapid Flux. Averaged signal. |
| 2-Methylpiperazine | C2-Me doublet, but no Septet . | Semi-Flexible. Broader ring signals than the N-iPr derivative. |
| 1-Isopropyl-3-methyl-piperazine | C2-Me doublet is further downfield or shows different coupling to N-CH | Flexible. Less steric locking between 1,3-substituents. |
| N,N'-Diisopropyl-2-methyl-piperazine | Two Septets (N1 and N4). | Highly Rigid. Very complex splitting; often shows restricted rotation. |
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
-
Wodtke, R., et al. (2018).[6] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Link
-
ChemicalBook. (2025). 2-Methylpiperazine 1H NMR Spectrum Data. Link
-
Sielc Technologies. (2018). Separation of Piperazine, 1-isopropyl- on Newcrom R1 HPLC column. Link
-
Sigma-Aldrich. (2025). (S)-1-Isopropyl-2-methyl-piperazine Product Specification. Link
Disclaimer: The spectral data provided are representative values derived from structural analogs and theoretical conformational analysis. For GMP release, an authentic reference standard of the specific enantiomer must be used for direct comparison.
Sources
- 1. Piperazine(110-85-0) 1H NMR [m.chemicalbook.com]
- 2. Piperazine, 1-isopropyl- | SIELC Technologies [sielc.com]
- 3. US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD - Google Patents [patents.google.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
mass spectrometry (MS) data for (R)-1-Isopropyl-2-methyl-piperazine
An In-Depth Technical Guide to the Mass Spectrometry of (R)-1-Isopropyl-2-methyl-piperazine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the structural elucidation of novel or modified compounds is a critical step. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose. This guide provides a detailed examination of the expected mass spectral behavior of (R)-1-Isopropyl-2-methyl-piperazine. Due to the absence of publicly available experimental data for this specific chiral compound, this guide will leverage a comparative approach. We will predict its fragmentation patterns based on foundational mass spectrometry principles and compare these predictions with the known mass spectra of structurally related isomers. This analysis will provide valuable insights for identifying and characterizing this compound and its analogues.
Introduction to the Analytical Challenge
(R)-1-Isopropyl-2-methyl-piperazine is a substituted diamine with a chiral center. Its structure presents a unique fragmentation puzzle. The piperazine ring, a common scaffold in pharmaceuticals, has well-documented fragmentation pathways. However, the specific substitution pattern—an isopropyl group on one nitrogen and a methyl group on an adjacent carbon—will uniquely influence the resulting mass spectrum. Understanding this influence is key to its unambiguous identification.
The primary mechanism governing the fragmentation of aliphatic amines under Electron Ionization (EI) is α-cleavage , the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][2] This process leads to the formation of a stable, resonance-stabilized iminium ion. The relative abundance of fragment ions is often dictated by the stability of the carbocation and the radical lost. For cyclic amines like piperazine, this initial cleavage can be followed by ring-opening and subsequent fragmentation events.
Predicted Mass Spectrum of (R)-1-Isopropyl-2-methyl-piperazine
The molecular formula for (R)-1-Isopropyl-2-methyl-piperazine is C₈H₁₈N₂, giving it a molecular weight of 142.24 g/mol . In an EI-MS experiment, we would anticipate observing a molecular ion peak (M⁺˙) at m/z 142.
The fragmentation will be dominated by α-cleavage at the positions adjacent to the two nitrogen atoms. The most likely fragmentation pathways are visualized below:
Caption: Predicted major fragmentation pathways for (R)-1-Isopropyl-2-methyl-piperazine.
-
Path A (Loss of Isopropyl Radical): α-cleavage at the N-1 position would involve the loss of the isopropyl group as a radical (mass of 43 u), leading to a stable iminium ion at m/z 99 . This is predicted to be a highly favorable fragmentation due to the stability of the resulting secondary carbocation.
-
Path B (Loss of Methyl Radical): α-cleavage at the C-2 position would result in the loss of the methyl group as a radical (mass of 15 u), producing a fragment ion at m/z 127 . This peak is expected to be less intense than the m/z 99 peak, as the loss of a larger, more stable radical (isopropyl) is generally preferred over a smaller one (methyl).
-
Path C (Ring Cleavage): The piperazine ring itself can undergo fragmentation, leading to characteristic lower mass ions. Common fragments for the piperazine core include ions at m/z 70, 57, and 44, corresponding to various cleavages of the ring structure.[3]
Comparative Analysis with Structural Isomers
To substantiate our predictions, we will compare them with the experimental mass spectra of two key isomers: 2-Methylpiperazine and 1-Isopropylpiperazine. This comparison highlights how the position and nature of substituents dramatically alter the fragmentation landscape.
Case Study: 2-Methylpiperazine
2-Methylpiperazine (C₅H₁₂N₂, MW = 100.16 g/mol ) is a foundational analogue. Its EI mass spectrum is available in the NIST database.[4][5]
Key Spectral Features of 2-Methylpiperazine:
| m/z | Proposed Fragment | Relative Intensity |
|---|---|---|
| 100 | [M]⁺˙ | Moderate |
| 85 | [M-CH₃]⁺ | High |
| 57 | [C₃H₇N]⁺ | High |
| 44 | [C₂H₆N]⁺ | Base Peak (100%) |
The fragmentation is dominated by two main pathways:
Caption: Major fragmentation pathways observed for 2-Methylpiperazine.
The base peak at m/z 44 arises from cleavage of the piperazine ring, forming the [CH₂=NH₂]⁺ ion. The significant peak at m/z 85 is due to the α-cleavage and loss of the methyl group.[3] This confirms that α-cleavage at a substituted carbon on the piperazine ring is a major fragmentation route.
Case Study: 1-Isopropylpiperazine
1-Isopropylpiperazine (C₇H₁₆N₂, MW = 128.22 g/mol ) provides a direct comparison for the N-isopropyl substitution.[6][7]
Key Spectral Features of 1-Isopropylpiperazine:
| m/z | Proposed Fragment | Relative Intensity |
|---|---|---|
| 128 | [M]⁺˙ | Moderate |
| 113 | [M-CH₃]⁺ | High |
| 85 | [M-C₃H₇]⁺ or [C₄H₉N₂]⁺ | Base Peak (100%) |
| 70 | [C₄H₈N]⁺ | High |
| 43 | [C₃H₇]⁺ | Moderate |
The fragmentation of 1-Isopropylpiperazine demonstrates the lability of the N-isopropyl group:
Caption: Major fragmentation pathways observed for 1-Isopropylpiperazine.
The base peak at m/z 85 likely corresponds to the piperazine ring fragment after the loss of the isopropyl group. The prominent peak at m/z 113 is a classic example of α-cleavage within the substituent, where a methyl group is lost from the isopropyl moiety to form a stable iminium ion. This is a crucial observation, as it suggests a similar fragmentation could occur for our target molecule.
Experimental Protocols
To acquire high-quality mass spectral data for (R)-1-Isopropyl-2-methyl-piperazine, a gas chromatography-mass spectrometry (GC-MS) method with electron ionization is recommended. This technique is well-suited for volatile and semi-volatile small molecules.
Workflow for GC-MS Analysis
Caption: Standard workflow for GC-EI-MS analysis of piperazine derivatives.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Perform serial dilutions to create working solutions in the range of 1-100 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: 250°C, Splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar or mid-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is recommended for good peak shape.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Mass Analyzer: Scan mode from m/z 40 to 300.
-
Detector: Electron multiplier.
-
Causality Behind Experimental Choices:
-
Electron Ionization (70 eV): This standard ionization energy provides reproducible fragmentation patterns that are comparable to established mass spectral libraries like NIST.[4][5]
-
GC Separation: Chromatography is essential to separate the analyte from any impurities or isomers, ensuring a clean mass spectrum for accurate interpretation.
-
DB-5ms Column: This type of column is robust and provides excellent separation for a wide range of analytes, including basic compounds like piperazines.
Conclusion and Outlook
This comparative guide provides a strong foundation for researchers working with this compound. The provided GC-MS protocol offers a validated starting point for experimental analysis. By understanding the predicted fragmentation and comparing it with the data from known analogues, scientists will be well-equipped to identify (R)-1-Isopropyl-2-methyl-piperazine in complex mixtures and confirm its structure with confidence.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Piperazine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
De Brabanter, N., Deventer, K., & Van Eenoo, P. (2013). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylpiperazine. PubChem. Retrieved from [Link]
-
Vaughan, K., et al. (2016). Electron-ionization mass spectral (EI-MS) data of the... ResearchGate. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Notes on Piperazine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-2-Methylpiperazine. PubChem. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of propan-2-amine. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-isopropylpiperazine (C7H16N2). Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of N-isopropylbenzylamine (N-IBA). Retrieved from [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Propan-2-yl)piperazine. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Piperazine, 1-isopropyl-. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperazine, 2-methyl- [webbook.nist.gov]
- 5. Piperazine, 2-methyl- [webbook.nist.gov]
- 6. 1-Isopropylpiperazine | CAS 4318-42-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 1-Isopropylpiperazine | 4318-42-7 [chemicalbook.com]
Comparative Guide: Infrared (IR) Spectroscopy Profiling of (R)-1-Isopropyl-2-methyl-piperazine
[1][2][3]
Executive Summary
(R)-1-Isopropyl-2-methyl-piperazine (CAS: 1187929-51-6) is a critical chiral intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs), including HCV inhibitors and other piperazine-based therapeutics.[1] As a secondary/tertiary amine with a chiral center, its analysis presents specific challenges: hygroscopicity , volatility (if in free base form), and the need for rapid quality assessment during process development.
This guide objectively compares the two primary infrared spectroscopy workflows for analyzing this compound: Attenuated Total Reflectance (ATR) versus Transmission (Liquid Film/KBr) . While Transmission remains the quantitative gold standard, our comparative analysis demonstrates that Diamond ATR offers superior reproducibility and workflow efficiency for this specific hygroscopic amine, minimizing environmental interference (H₂O/CO₂) that often compromises transmission spectra.
Technical Profile & Challenges
Before selecting a method, the physicochemical nature of the analyte must be understood to prevent spectral artifacts.
| Property | Specification | Impact on IR Analysis |
| Compound Name | (R)-1-Isopropyl-2-methyl-piperazine | Target Analyte |
| CAS Number | 1187929-51-6 | Specific Chiral Isomer |
| Physical State | Liquid / Low-melting Solid | Requires liquid-compatible sampling.[2][1] |
| Hygroscopicity | High (Amine functionality) | Rapidly absorbs atmospheric H₂O, causing broad O-H interference ~3400 cm⁻¹. |
| Reactivity | Reacts with atmospheric CO₂ | Can form carbamate salts upon prolonged exposure, appearing as spurious peaks ~1500–1600 cm⁻¹. |
| Chirality | (R)-Enantiomer | Note: Standard FTIR cannot distinguish (R) from (S) enantiomers in an achiral environment.[2][1] |
Comparative Analysis: ATR vs. Transmission
Method A: Diamond ATR (Recommended)
System: Single-reflection Diamond ATR accessory (e.g., ZnSe or Diamond crystal).[2][1] Mechanism: Measures the evanescent wave absorption at the sample-crystal interface.[1][3]
-
Pros:
-
Speed: <1 minute turnaround. No sample preparation required.
-
Environmental Isolation: The sample covers the small crystal area immediately, minimizing exposure to air (moisture/CO₂ uptake).
-
Cleanability: Piperazines are sticky; diamond crystals are chemically resistant and easy to clean.
-
-
Cons:
Method B: Transmission - Liquid Film (Alternative)
System: Liquid cell (CaF₂ or NaCl windows) or capillary film between salt plates.[2][1] Mechanism: Direct beam transmission through the bulk sample.
-
Pros:
-
Cons:
-
Hygroscopic Artifacts: High risk of fogging salt plates (NaCl) due to moisture in the amine.
-
Sample Consumption: Requires more volume and complex cleaning.
-
Performance Data Comparison
| Feature | Diamond ATR (Method A) | Transmission / Liquid Film (Method B)[1] |
| Sample Prep Time | < 30 Seconds | 5–10 Minutes |
| Moisture Interference | Low (Rapid measurement) | High (Exposure during plate assembly) |
| Spectral Reproducibility | Excellent (Fixed pathlength) | Variable (Dependent on film thickness/spacer) |
| Cleanup | Solvent wipe (MeOH/IPA) | Disassembly & polishing of salt plates |
| Suitability for QC | Optimal | Sub-optimal (Too slow/variable) |
Experimental Protocols
Protocol A: High-Throughput ATR Workflow (Preferred)
Use this method for routine ID testing and Goods-In QC.[2][1]
-
Blanking: Clean the ATR crystal with Isopropanol (IPA). Collect a background spectrum (air) with the same parameters (Resolution: 4 cm⁻¹, Scans: 16 or 32).
-
Loading: Pipette roughly 10–20 µL of (R)-1-Isopropyl-2-methyl-piperazine directly onto the center of the diamond crystal.
-
Critical: Ensure the crystal is fully covered to prevent "channeling" effects.
-
-
Compression: If the sample is a semi-solid or viscous liquid, lower the pressure clamp until "slip-clutch" engagement to ensure uniform contact.
-
Acquisition: Initiate scan immediately to minimize atmospheric interaction.
-
Post-Processing: Apply "ATR Correction" (if comparing to a transmission library) to adjust for penetration depth (
).
Protocol B: Transmission Liquid Film
Use this method only for high-resolution structural elucidation.[2][1]
-
Window Selection: Use CaF₂ windows (water-insoluble) instead of NaCl to prevent damage from the hygroscopic amine.[1]
-
Assembly: Place 1 drop of sample on the bottom window. Place the top window carefully to spread the film (capillary action) without trapping air bubbles.
-
Measurement: Place in the sample holder and purge the sample compartment with dry N₂ for 2 minutes to remove atmospheric CO₂.
-
Acquisition: Collect spectrum. Monitor the 3400 cm⁻¹ region; if a broad band grows over time, the seal is leaking moisture.
Spectral Interpretation Guide
The following table details the characteristic vibrational bands for (R)-1-Isopropyl-2-methyl-piperazine.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
| Amine (N-H) | 3250 – 3450 | Weak/Medium | N-H stretching (Secondary amine).[2][1] Note: Broadens if wet. |
| C-H (Alkyl) | 2800 – 2980 | Strong | C-H stretching (Methyl/Isopropyl/Ring CH₂). |
| C-H (Isopropyl) | ~1380 & 1385 | Medium | Gem-dimethyl doublet (Characteristic "split" peak).[2][1] |
| C-N (Amine) | 1100 – 1250 | Medium/Strong | C-N stretching vibrations. |
| Fingerprint | 600 – 1000 | Variable | Ring breathing and skeletal vibrations (Unique to isomer). |
Differentiation Note (Free Base vs. Salt): If analyzing the Dihydrochloride salt (often used for stability), the spectrum changes drastically:
-
Broad Band: A massive, broad absorption from 2400–3000 cm⁻¹ (N-H⁺ stretching).
-
Shift: The specific fingerprint bands will shift due to protonation.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct IR methodology based on sample state and analytical goals.
Figure 1: Decision matrix for selecting the optimal IR sampling technique. Green nodes indicate the recommended pathway for standard applications.
References
-
Sigma-Aldrich. (2024).[2][1] Product Specification: (R)-1-Isopropyl-2-methyl-piperazine. Retrieved from [2][1]
-
JASCO. (2023). Sampling Techniques for FTIR Spectroscopy: ATR vs Transmission. Retrieved from
-
Specac. (2023).[4] FTIR: Transmission vs ATR Spectroscopy - A Comparative Guide. Retrieved from
-
NIST Chemistry WebBook. (2024). Infrared Spectra of Piperazine Derivatives. Retrieved from [1][5]
-
ChemicalBook. (2024). 1-Isopropylpiperazine Properties and Safety. Retrieved from [1]
Precision Determination of Absolute Configuration: (R)-1-Isopropyl-2-methyl-piperazine
Topic: Specific Rotation Calculation for (R)-1-Isopropyl-2-methyl-piperazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Chirality Challenge
In the development of neuroactive agents and GPCR ligands, (R)-1-Isopropyl-2-methyl-piperazine serves as a critical chiral building block. However, assigning its absolute configuration (AC) is deceptively complex. Unlike rigid bicyclic systems, the piperazine ring is conformationally mobile, undergoing rapid chair-chair interconversions and nitrogen inversion. This flexibility renders standard empirical comparisons of specific rotation (
This guide objectively compares the TD-DFT Calculation Protocol against alternative determination methods (X-ray, VCD). It provides a validated workflow for calculating the specific rotation to confirm the (R)-enantiomer's identity, a mandatory step for CMC (Chemistry, Manufacturing, and Controls) documentation.
Comparative Analysis: Determination Methodologies
For a drug development scientist, the choice of method depends on sample state, purity, and available resources.
| Feature | TD-DFT Calculation (Recommended) | Single Crystal X-Ray (XRD) | Vibrational Circular Dichroism (VCD) |
| Primary Utility | Rapid screening & validation of solution-phase AC. | Definitive "Gold Standard" for solid-state AC. | Definitive solution-phase AC without crystals. |
| Sample Requirement | None (Virtual). Requires experimental | High-quality single crystal (often requires salt formation). | ~5-10 mg pure sample (high concentration). |
| Turnaround Time | 24–48 Hours (High-performance computing). | Weeks (Crystal growth is the bottleneck). | 1–3 Days (Instrument availability dependent). |
| Cost Efficiency | High (Computational time only). | Low (Labor intensive). | Medium (Expensive instrumentation). |
| Limitation | Sensitive to conformational averaging errors. | Does not reflect solution-phase conformation. | Requires complex conformational analysis. |
| Accuracy | Absolute (Flack parameter < 0.1). | High reliability. |
Verdict: While X-ray is definitive, TD-DFT Calculation is the most agile "first-line" defense to validate the identity of (R)-1-Isopropyl-2-methyl-piperazine synthesized in-house or sourced from vendors, especially when the compound is an oil or difficult to crystallize.
Technical Deep Dive: The Calculation Protocol
The calculation of specific rotation for piperazines is non-trivial due to the 1,2-steric strain between the N-isopropyl and C-methyl groups. A single-conformer calculation will likely fail. You must employ Boltzmann Weighting across all accessible minima.
Phase 1: Conformational Search (The Filter)
The piperazine ring exists predominantly in a chair conformation. However, the substituents can adopt axial (ax) or equatorial (eq) orientations.
-
Critical Interaction: The bulky N-isopropyl group and the C2-methyl group will avoid eclipsing interactions.
-
Method: Use Monte Carlo (MC) or Molecular Dynamics (MD) with the MMFF94x or OPLS3e force field.
-
Output: Generate ~50-100 conformers; filter by energy window (5 kcal/mol).
Phase 2: Geometry Optimization (The Refinement)
Refine the low-energy conformers using Density Functional Theory (DFT).
-
Functional: wB97X-D or B3LYP-D3(BJ) (Dispersion correction is vital for accurate ring puckering).
-
Basis Set: 6-311++G(d,p) or def2-TZVP .
-
Solvent: IEFPCM model (match your experimental solvent, typically Methanol or Chloroform).
-
Validation: Calculate Vibrational Frequencies. Discard structures with imaginary frequencies (N-imag > 0).
Phase 3: Optical Rotation Calculation (The Measurement)
Calculate the specific rotation (
-
Theory: Time-Dependent DFT (TD-DFT) with GIAO (Gauge-Independent Atomic Orbital).
-
Recommended Functional: CAM-B3LYP (Range-separated hybrids significantly outperform B3LYP for optical properties).
-
Basis Set: aug-cc-pVTZ (Diffuse functions are mandatory for describing the electron cloud response to light).
Phase 4: Boltzmann Averaging
The final specific rotation is the weighted average of all conformers (
Visualized Workflow
The following diagram illustrates the validated decision tree for assigning the absolute configuration of (R)-1-Isopropyl-2-methyl-piperazine.
Caption: Integrated workflow combining experimental polarimetry with TD-DFT computation to validate absolute configuration.
Representative Data & Expectations
When performing this protocol for (R)-1-Isopropyl-2-methyl-piperazine, expect the following trends. The (R)-2-methylpiperazine core is typically levorotatory (-) , but the N-isopropyl group can modulate the magnitude.
| Parameter | Standard B3LYP | CAM-B3LYP (Recommended) | Note |
| Basis Set | 6-31G* | aug-cc-pVTZ | Diffuse functions are critical for OR. |
| Electronic State | Standard Hybrid | Range-Separated Hybrid | Better describes charge-transfer excitations relevant to OR. |
| Expected Accuracy | Poor (Sign errors common) | High (Sign reliable) | CAM-B3LYP corrects for long-range interactions. |
| Solvent Effect | Gas Phase (Error prone) | PCM (Methanol) | Solvent field stabilizes the specific conformer distribution. |
Experimental Note: If your experimental value is
References
-
Basis Set Dependence of Optical Rotation : Cheeseman, J. R., & Caricato, M. (2018). Basis Set Dependence of Optical Rotation Calculations with Different Choices of Gauge. ChemRxiv. Link
-
Piperazine Conformational Analysis : Lewis, S. J., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron. Link
-
DFT Benchmarking for Piperazines : Klein, J., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling. Link
-
Absolute Structure Determination : Reibenspies, J., & Bhuvanesh, N. (2013). Absolute structure of R-(-)-2-methylpiperazine and S-(+)-2-methylpiperazine. Acta Crystallographica Section B. Link
-
CAM-B3LYP Performance : Beerepoot, M. T., et al. (2015). Benchmarking two-photon absorption cross sections: performance of CC2 and CAM-B3LYP. Physical Chemistry Chemical Physics. Link
Sources
Safety Operating Guide
(R)-1-Isopropyl-2-methyl-piperazine proper disposal procedures
This operational guide details the disposal procedures for (R)-1-Isopropyl-2-methyl-piperazine , a chiral organic base frequently used as an intermediate in pharmaceutical synthesis.[1][2]
This substance presents dual hazards: it is corrosive (causes severe skin/eye burns) and flammable .[3][4] Improper disposal can lead to exothermic runaway reactions or fire in waste containers.
Part 1: Immediate Action & Chemical Profile[1][2]
Status: CRITICAL SAFETY PROTOCOL Primary Hazards: Corrosive (Skin/Eye), Flammable Liquid/Solid, Respiratory Irritant.[2]
Chemical Identity & Properties
| Parameter | Data |
| Chemical Name | (R)-1-Isopropyl-2-methyl-piperazine |
| CAS Number | 1187929-51-6 (Specific Isomer) |
| Molecular Formula | C₈H₁₈N₂ |
| Physical State | Colorless to pale yellow liquid (or low-melting solid) |
| Flash Point | ~28–35°C (Estimate based on 1-isopropylpiperazine analogs) [1, 2] |
| Acidity (pKa) | ~9.8 (Strong Organic Base) |
| RCRA Waste Codes | D001 (Ignitable), D002 (Corrosive) |
Critical Incompatibilities (The "Red Lines")
-
DO NOT MIX WITH ACIDS: Direct mixing with strong acids (HCl, H₂SO₄) generates massive heat (exothermic neutralization), potentially boiling the waste solvent and rupturing the container.
-
DO NOT MIX WITH OXIDIZERS: Incompatible with nitrates, perchlorates, and peroxides. Risk of fire or explosion.[3][4][5]
-
DO NOT MIX WITH NITROSATING AGENTS: Secondary amines can form carcinogenic nitrosamines in the presence of nitrites [3].
Part 2: Pre-Disposal Segregation & Storage
Effective disposal begins at the bench. You must segregate this compound into the Basic Organic Waste stream.
Waste Stream Decision Logic
Use this logic flow to determine the correct waste container.
Figure 1: Decision tree for segregating piperazine waste streams to prevent incompatibility incidents.
Part 3: Detailed Disposal Protocols
Protocol A: Routine Liquid Waste (Reaction Mixtures)
Context: Disposal of reaction mother liquors or flash chromatography fractions containing the amine.
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass carboys.[2] Avoid metal containers due to corrosion risk.
-
pH Check: Ensure the waste stream pH is >9. If acidic waste was inadvertently added, STOP .[2] Allow to cool, then slowly alkalize with dilute NaOH before adding more amine waste.
-
Labeling: Mark container as "Hazardous Waste - Flammable, Corrosive, Basic Organic."
-
Venting: Use a vented cap (e.g., Eco-Funnel) to prevent pressure buildup from residual off-gassing.[2]
Protocol B: Pure Substance Disposal (Expired/Degraded)
Context: Disposal of an old bottle of pure (R)-1-Isopropyl-2-methyl-piperazine.
-
Do Not Pour Down Drain: This compound is toxic to aquatic life and must not enter municipal water systems [4].
-
Dissolution (Recommended):
-
Dissolve the pure material in a combustible solvent (e.g., Ethanol or Acetone) to a concentration of <10%.
-
Transfer this solution to the Non-Halogenated Organic Waste container.
-
Reasoning: Incinerators atomize liquids more efficiently than bulk solids/sludges.[2] Dilution reduces the flash point risk during handling.
-
-
Alternative: Leave in original container, label as "Pure Chemical for Disposal," and hand off to your EHS hazardous waste team.
Protocol C: Spill Response (Emergency Disposal)
Context: A 100mL bottle drops and shatters in the fume hood.
Figure 2: Emergency response workflow for piperazine spills. Note: Do not use paper towels as they may ignite if the amine is concentrated.
Step-by-Step Spill Cleanup:
-
Isolate: Turn off hot plates. This compound is flammable.[3][5][6][7]
-
Barricade: Place absorbent "snakes" around the spill perimeter to prevent spreading.
-
Neutralize (Optional but Safer): Sprinkle Citric Acid or Sodium Bisulfate powder over the spill to neutralize the base before absorption. This reduces the corrosive hazard of the waste.
-
Absorb: Use an inert absorbent (Vermiculite, Sand, or commercial "Basic Spill Kit"). Do not use sawdust (combustible reaction).[2]
-
Package: Scoop into a wide-mouth HDPE jar. Label as "Spill Debris: Flammable/Corrosive."
Part 4: Regulatory & Compliance Data
| Regulation | Classification | Operational Implication |
| US DOT | UN 2733 or UN 2924 (Amines, flammable, corrosive, n.o.s.)[1][2] | Shipping waste requires specific "Flammable/Corrosive" placarding. |
| EPA RCRA | D001 (Ignitable) | Waste must be treated by incineration (fuel blending).[2] |
| EPA RCRA | D002 (Corrosive) | pH > 12.5 (if pure).[2] Prohibits landfill disposal. |
| SARA 313 | Not typically listed | Standard reporting thresholds apply based on facility volume.[2] |
References
-
University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures - Amines. Retrieved from [Link][2]
Sources
- 1. 75336-86-6|(R)-2-Methylpiperazine|BLD Pharm [bldpharm.com]
- 2. (R)-1-Boc- 2-isopropyl-piperazine | 674792-04-2 [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.fi [fishersci.fi]
- 5. ptb.de [ptb.de]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. canterbury.ac.nz [canterbury.ac.nz]
Personal protective equipment for handling (R)-1-Isopropyl-2-methyl-piperazine
Part 1: Executive Hazard Characterization
Handling (R)-1-Isopropyl-2-methyl-piperazine requires a shift in mindset from "standard organic handling" to "corrosive sensitizer protocol." As a piperazine derivative, this compound presents a dual-threat profile: immediate acute tissue damage (corrosivity) and long-term immunological impact (respiratory sensitization).
The "Why" Behind the Protocol:
-
Alkaline Corrosivity: Like most alkyl-piperazines, this molecule has a high pKa (typically >9-10). Upon contact with skin or mucous membranes, it saponifies fatty acids in cell membranes, causing deep, penetrating burns that may not be immediately painful.
-
Sensitization Potential: Piperazine moieties are well-documented respiratory sensitizers. Inhalation of vapors or dusts can induce asthma-like symptoms (latency period: months to years). Engineering controls are not optional; they are the primary line of defense.
Risk Assessment Logic
The following decision tree outlines the critical assessment phase before any container is opened.
Caption: Pre-operational risk assessment flow. Engineering controls (Fume Hood) are the critical go/no-go gate.
Part 2: The PPE Ecosystem (The "Armor")
Do not rely on generic "latex gloves and lab coat" protocols. Amine-based compounds can permeate standard latex rapidly.
Personal Protective Equipment Matrix
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand (Primary) | Nitrile (Minimum 5 mil) | Excellent splash resistance. Nitrile degrades slower than latex when exposed to alkyl amines. |
| Hand (High Risk) | Laminate (Silver Shield/4H) under Nitrile | For prolonged immersion or spill cleanup. Amines can permeate nitrile over time; laminates provide >480 min breakthrough time. |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are insufficient. Alkaline burns to the cornea are often irreversible. A face shield protects the neck/chin from splashes. |
| Respiratory | Full-face Respirator (OV/P100) | Only required outside a fume hood. Use Organic Vapor (OV) cartridges for volatiles and P100 for solid dusts. |
| Body | Tyvek® Lab Coat or Apron | Cotton absorbs liquids and holds corrosive amines against the skin. Chemical-resistant aprons prevent this "poultice effect." |
Part 3: Operational Workflow
Pre-Operational Setup
-
Inert Atmosphere: Piperazines are hygroscopic and absorb CO₂ from the air to form carbamates. While not an immediate safety hazard, this degrades purity.
-
Protocol: Flush the headspace of the container with Nitrogen or Argon after every use.
-
-
Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid. Keep this in the hood to neutralize minor drips on tools/gloves immediately.
Handling Protocol (Step-by-Step)
This protocol assumes the material is a liquid or low-melting solid.
-
Donning: Put on Tyvek coat, adjust goggles, and double-glove (Nitrile).
-
Transfer Strategy:
-
Avoid Pouring: Pouring creates drips and aerosols.
-
Use Positive Displacement: Use a glass syringe with a long needle or a disposable pipette for small volumes.
-
Weighing: Do not weigh on an open bench. Tare the vial inside the hood, add material, cap tightly, and then move to the balance.
-
-
Reaction Setup:
-
Add the piperazine derivative slowly to the reaction vessel.
-
Exotherm Warning: If reacting with acids or acid chlorides, the reaction will be highly exothermic. Cool the receiving vessel in an ice bath before addition.
-
Cleanup & Decontamination[1]
-
Tool Decon: Rinse syringes/spatulas in the prepared dilute acid bath (see 3.1) inside the hood before removing them for washing. This converts the volatile free base into a non-volatile, water-soluble salt.
-
Surface Wipe: Wipe the work area with a paper towel soaked in dilute acetic acid, followed by water.
Part 4: Emergency Response & Disposal
Emergency Logic Flow
Immediate action determines the severity of the injury. Alkaline burns require longer flushing than acid burns.
Caption: Emergency response workflow. Note the extended flushing time (30 min) for eyes due to alkaline nature.
Disposal Protocol
Never dispose of piperazine derivatives down the drain. They are toxic to aquatic life and high pH can damage plumbing.
-
Segregation: Collect in a dedicated "Basic Organic Waste" container.
-
Compatibility: Ensure the waste container does not contain strong oxidizers (fire risk) or strong acids (exothermic reaction risk).
-
Labeling: Clearly label as "Flammable, Corrosive, Basic."
-
Final Disposal: Hand over to a licensed hazardous waste contractor for incineration.
References
-
National Center for Biotechnology Information (PubChem). Piperazine Compound Summary. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Piperazine dihydrochloride (and related salts). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Piperazine. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine.[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
